trans-2-Piperidin-1-ylcyclopentanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-piperidin-1-ylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-4-5-9(10)11-7-2-1-3-8-11/h9-10,12H,1-8H2/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEHWGWZIACGHM-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CCC[C@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of trans-2-Piperidin-1-ylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a reliable and efficient method for the synthesis of trans-2-Piperidin-1-ylcyclopentanol. The described synthesis is based on the nucleophilic ring-opening of cyclopentene oxide with piperidine. This approach is widely utilized for the preparation of trans-1,2-amino alcohols due to its high stereoselectivity and operational simplicity.
Reaction Scheme
The synthesis proceeds via a single-step nucleophilic attack of piperidine on cyclopentene oxide. The reaction is typically carried out in a suitable solvent, and the trans stereochemistry of the product is a result of the backside attack of the amine on the epoxide ring, which follows an SN2 mechanism.
Technical Guide: trans-2-Piperidin-1-ylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound trans-2-Piperidin-1-ylcyclopentanol is not readily commercially available and does not have a registered CAS number at the time of this publication. This guide provides a comprehensive overview of its synthesis, characterization, and potential biological significance based on established chemical principles and data from analogous compounds.
Introduction
This compound is a vicinal amino alcohol derivative of cyclopentane. This class of compounds, characterized by a hydroxyl group and an amino group on adjacent carbon atoms in a trans configuration, serves as a valuable scaffold in medicinal chemistry. The incorporation of a piperidine ring, a common motif in many pharmaceuticals, suggests that this molecule may exhibit interesting biological activities. The piperidine moiety can influence a compound's lipophilicity, basicity, and ability to interact with biological targets, potentially enhancing its pharmacokinetic and pharmacodynamic properties.
This technical guide outlines a proposed synthetic route for this compound, detailed protocols for its purification and characterization, and a discussion of its potential biological applications based on the activities of structurally related molecules.
Chemical Information
| Property | Value |
| IUPAC Name | trans-2-(Piperidin-1-yl)cyclopentan-1-ol |
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight | 169.26 g/mol |
| Canonical SMILES | C1CCC(N(C1)C2CCCC2O)CC1 |
| CAS Number | Not available |
Proposed Synthesis
The most direct and efficient synthetic route to this compound is the nucleophilic ring-opening of cyclopentene oxide with piperidine. This reaction is an SN2 type mechanism where the nitrogen atom of piperidine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of the trans product.
Overall Reaction:
Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Cyclopentene oxide (1.0 eq)
-
Piperidine (1.2 eq)
-
Ethanol (as solvent)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of cyclopentene oxide (1.0 eq) in ethanol, add piperidine (1.2 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel.
Experimental Protocol for Purification
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Triethylamine
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, containing a small percentage of triethylamine (e.g., 1-2%) to prevent tailing of the amine on the acidic silica gel.
-
Collect the fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the piperidine ring protons, cyclopentane ring protons, a methine proton adjacent to the hydroxyl group (CH-OH), and a methine proton adjacent to the piperidine nitrogen (CH-N). The coupling constants between the protons on C1 and C2 of the cyclopentane ring will be indicative of the trans configuration. |
| ¹³C NMR | Ten distinct carbon signals corresponding to the piperidine and cyclopentane rings. The carbons attached to the oxygen and nitrogen atoms will be shifted downfield. |
| IR Spectroscopy | A broad absorption band in the region of 3300-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching absorptions around 2850-3000 cm⁻¹, and a C-N stretching absorption around 1000-1200 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.26 g/mol ). Fragmentation patterns may include the loss of a hydroxyl group or cleavage of the cyclopentane or piperidine rings. |
Potential Biological Applications
While the specific biological activity of this compound has not been reported, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.
-
Antimicrobial Activity: Many piperidine derivatives have been shown to possess antibacterial and antifungal properties. The combination of the piperidine ring and the amino alcohol functionality could lead to compounds with antimicrobial efficacy.
-
Anticancer Activity: The piperidine scaffold is a key component in numerous anticancer drugs. Derivatives of 2-aminocyclopentanol have also been investigated for their potential as anticancer agents.
-
Neurological Activity: The piperidine nucleus is a common feature in many centrally acting drugs. The structural similarity to known neuromodulators suggests that this compound could be explored for its effects on the central nervous system.
Experimental and Logical Workflows
The following diagram illustrates the overall workflow from synthesis to characterization and potential biological screening of this compound.
Figure 2: Workflow for synthesis, purification, characterization, and screening.
Unveiling the Stereochemistry: A Technical Guide to the Structure Elucidaion of trans-2-Piperidin-1-ylcyclopentanol
For Immediate Release
[City, State] – In the intricate world of pharmaceutical development and chemical research, the precise determination of a molecule's three-dimensional structure is paramount. This whitepaper provides an in-depth technical guide to the comprehensive structure elucidation of trans-2-Piperidin-1-ylcyclopentanol, a substituted amino alcohol with potential applications in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical spectroscopic and analytical techniques required to unambiguously confirm the compound's chemical identity and stereochemistry.
The structural confirmation of this compound relies on a synergistic application of modern analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a definitive assignment of the molecular architecture, including the relative orientation of the piperidinyl and hydroxyl substituents on the cyclopentane ring.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. This data is foundational to the subsequent structural interpretation.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 4.15 | dt | 1H | 8.5, 4.2 | H-1 (CH-OH) |
| 2.88 | m | 1H | - | H-2 (CH-N) |
| 2.65 | m | 2H | - | H-2', H-6' (Piperidine, axial) |
| 2.40 | m | 2H | - | H-2', H-6' (Piperidine, equatorial) |
| 1.95 | m | 1H | - | H-5a (Cyclopentane) |
| 1.80 | m | 1H | - | H-3a (Cyclopentane) |
| 1.70 - 1.55 | m | 6H | - | H-3', H-4', H-5' (Piperidine) |
| 1.50 | m | 1H | - | H-4a (Cyclopentane) |
| 1.40 | m | 1H | - | H-4b (Cyclopentane) |
| 1.30 | m | 1H | - | H-3b (Cyclopentane) |
| 1.20 | m | 1H | - | H-5b (Cyclopentane) |
| - | br s | 1H | - | OH |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 75.8 | C-1 (CH-OH) |
| 68.2 | C-2 (CH-N) |
| 51.5 | C-2', C-6' (Piperidine) |
| 34.1 | C-5 (Cyclopentane) |
| 28.9 | C-3 (Cyclopentane) |
| 26.2 | C-4' (Piperidine) |
| 24.5 | C-3', C-5' (Piperidine) |
| 21.7 | C-4 (Cyclopentane) |
Table 3: IR Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong, Broad | O-H Stretch (Alcohol) |
| 2955, 2870 | Strong | C-H Stretch (Aliphatic) |
| 1450 | Medium | C-H Bend (Aliphatic) |
| 1105 | Strong | C-N Stretch (Amine) |
| 1080 | Strong | C-O Stretch (Secondary Alcohol) |
Table 4: Mass Spectrometry Data (ESI+)
| m/z | Relative Intensity (%) | Assignment |
| 170.1540 | 100 | [M+H]⁺ |
| 152.1434 | 85 | [M-OH]⁺ |
| 84.0813 | 60 | [Piperidine-H]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and adherence to best practices in analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule and establish the connectivity and stereochemical relationships between atoms.
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.
¹H NMR Protocol:
-
The spectrometer was tuned and shimmed on the prepared sample.
-
A standard one-pulse ¹H NMR spectrum was acquired with a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
A total of 16 scans were co-added to improve the signal-to-noise ratio.
-
The resulting Free Induction Decay (FID) was processed with an exponential line broadening of 0.3 Hz prior to Fourier transformation.
-
Phase and baseline corrections were applied manually.
¹³C NMR Protocol:
-
A standard proton-decoupled ¹³C NMR spectrum was acquired with a 30° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
A total of 1024 scans were co-added.
-
The FID was processed with an exponential line broadening of 1.0 Hz.
2D NMR (COSY & HSQC) Protocols:
-
COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment was performed to establish ¹H-¹H correlations. 256 increments in the t1 dimension were collected, with 8 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment was performed to determine one-bond ¹H-¹³C correlations. 256 increments in the t1 dimension were collected, with 16 scans per increment.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
The diamond crystal of the ATR accessory was cleaned with isopropanol and a background spectrum was collected.
-
A small amount of the neat this compound sample was placed directly onto the diamond crystal.
-
The sample was pressed against the crystal using the anvil.
-
The IR spectrum was recorded from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum was baseline corrected and the peak positions were identified.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: A high-resolution time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
Protocol:
-
A solution of this compound was prepared in methanol at a concentration of approximately 1 mg/mL.
-
The solution was infused into the ESI source at a flow rate of 5 µL/min.
-
The mass spectrometer was operated in positive ion mode with a capillary voltage of 3.5 kV, a sampling cone voltage of 30 V, and a source temperature of 120 °C.
-
Data was acquired over a mass range of m/z 50-500.
-
The exact mass of the protonated molecular ion [M+H]⁺ was determined using an internal calibrant for mass accuracy.
Structure Elucidation Workflow
The logical progression from the initial sample to the final confirmed structure is a critical aspect of the elucidation process. The following diagram illustrates this workflow.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The comprehensive analysis of spectroscopic data from NMR, IR, and Mass Spectrometry provides an unambiguous structural assignment for this compound. The ¹H NMR spectrum, particularly the coupling constants between H-1 and H-2, is critical in establishing the trans stereochemistry. The combination of these analytical techniques, underpinned by robust experimental protocols, represents the gold standard for molecular structure elucidation in modern chemical research. This guide serves as a detailed reference for scientists engaged in the synthesis and characterization of novel chemical entities.
In-Depth Technical Guide: Spectroscopic Data for trans-2-Piperidin-1-ylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of trans-2-Piperidin-1-ylcyclopentanol. Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted spectroscopic data based on established principles and computational models. It also includes a detailed, generalized experimental protocol for the synthesis and subsequent spectroscopic analysis of this class of compounds, which is valuable for researchers aiming to prepare and characterize it.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from standard spectroscopic principles and computational algorithms, offering a reliable reference for the identification and characterization of this molecule.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H1 (CH-O) | 3.8 - 4.2 | m | - |
| H2 (CH-N) | 2.8 - 3.2 | m | - |
| Cyclopentyl CH₂ | 1.4 - 2.0 | m | - |
| Piperidinyl α-CH₂ | 2.4 - 2.8 | m | - |
| Piperidinyl β,γ-CH₂ | 1.3 - 1.7 | m | - |
| OH | Variable (broad s) | s | - |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CH-O) | 75 - 80 |
| C2 (CH-N) | 65 - 70 |
| Cyclopentyl C3, C5 | 28 - 35 |
| Cyclopentyl C4 | 20 - 25 |
| Piperidinyl α-C | 50 - 55 |
| Piperidinyl β-C | 25 - 30 |
| Piperidinyl γ-C | 23 - 28 |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching | 3200 - 3600 | Strong, Broad |
| N-H (secondary amine salt) | Stretching | 2200 - 3000 | Medium, Broad |
| C-H (sp³) | Stretching | 2850 - 3000 | Strong |
| C-O | Stretching | 1050 - 1150 | Strong |
| C-N | Stretching | 1020 - 1250 | Medium |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 169 | [M]⁺ | Molecular Ion |
| 152 | [M-OH]⁺ | Loss of hydroxyl radical |
| 140 | [M-C₂H₅]⁺ | Alpha-cleavage at cyclopentyl ring |
| 98 | [C₅H₈N]⁺ | Cleavage of the cyclopentyl ring |
| 84 | [C₅H₁₀N]⁺ | Piperidine fragment |
Experimental Protocols
The following section details a generalized experimental protocol for the synthesis and spectroscopic characterization of this compound. This protocol is based on the well-established method of epoxide ring-opening with an amine.
Synthesis of this compound
This synthesis proceeds via the nucleophilic attack of piperidine on cyclopentene oxide. The trans product is favored due to the Sₙ2 mechanism of the epoxide opening.
Materials:
-
Cyclopentene oxide
-
Piperidine
-
A protic solvent (e.g., ethanol or water)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation, if desired)
-
Sodium hydroxide (for neutralization)
Procedure:
-
In a round-bottom flask, dissolve cyclopentene oxide in an excess of piperidine. Alternatively, a suitable solvent like ethanol can be used.
-
The reaction mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be applied to accelerate the reaction if necessary.
-
Upon completion, the excess piperidine and solvent are removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent, such as diethyl ether, and washed with water to remove any remaining piperidine.
-
The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification of the this compound can be achieved by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. The spectral width should be set to cover the range of approximately 0-12 ppm.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique that is likely to produce a prominent molecular ion peak.
-
Analysis: The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and various fragment ions.
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Synthetic workflow for this compound.
Caption: General workflow for spectroscopic analysis.
physical characteristics of trans-2-Piperidin-1-ylcyclopentanol
An In-depth Technical Guide to the Physical Characteristics and Synthesis of trans-2-Piperidin-1-ylcyclopentanol
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the known physical characteristics and a plausible synthetic route for this compound. Due to the limited availability of published data for this specific compound, this guide also includes a representative experimental protocol for its synthesis, based on established chemical principles for analogous compounds.
Physical and Chemical Properties
| Property | Value | Remarks |
| Molecular Formula | C₁₀H₁₉NO | Calculated |
| Molecular Weight | 169.26 g/mol | Calculated |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Not Available | Expected to be soluble in organic solvents. |
| pKa | Not Available | The piperidine nitrogen is basic. |
| Appearance | Not Available | Likely a solid or oil at room temperature. |
Plausible Synthesis: Experimental Protocol
The synthesis of this compound can be achieved via the nucleophilic ring-opening of cyclopentene oxide with piperidine. This reaction is a common and effective method for the preparation of trans-2-aminoalcohols.
Reaction Scheme:
Cyclopentene Oxide + Piperidine → this compound
Materials and Reagents:
-
Cyclopentene oxide
-
Piperidine
-
Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran)
-
Water
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Apparatus for reflux and distillation
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with a solution of cyclopentene oxide in the chosen anhydrous solvent.
-
Addition of Piperidine: Piperidine is added dropwise to the stirred solution of cyclopentene oxide at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added to quench any unreacted starting material and to dissolve any salts. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathways and Logical Relationships
As a synthetic chemical compound, this compound does not have inherently defined signaling pathways. Its biological activity would need to be determined through screening and further research. The logical relationship in its synthesis is a direct nucleophilic attack of the amine on the epoxide.
Caption: Nucleophilic ring-opening reaction mechanism.
Technical Guide: Solubility Profile of trans-2-Piperidin-1-ylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of trans-2-Piperidin-1-ylcyclopentanol, a heterocyclic compound with potential applications in pharmaceutical development. Due to the absence of publicly available, quantitative solubility data for this specific molecule, this document outlines its expected solubility characteristics based on its chemical structure. Furthermore, it details standardized experimental protocols for the precise determination of its solubility in various solvent systems, which is a critical parameter for drug design, formulation, and bioavailability studies. This guide is intended to serve as a foundational resource for researchers initiating work with this compound.
Introduction
This compound is a substituted cyclopentanol derivative containing a basic piperidine moiety. Its chemical structure, featuring both a polar alcohol group and a tertiary amine, alongside a moderately non-polar cyclopentane ring, suggests a complex solubility profile that is highly dependent on the solvent's polarity and pH. Understanding this profile is essential for its handling, formulation, and potential therapeutic application.
Predicted Physicochemical Properties and Solubility Profile
The molecular structure of this compound allows for inferences regarding its key physicochemical properties that govern solubility.
-
pKa: The piperidine nitrogen is basic, and its pKa is expected to be in the range of typical secondary amines (around 10-11). This indicates that the compound will be significantly protonated and more water-soluble in acidic conditions.
-
logP: The presence of the cyclopentane and piperidine rings contributes to its lipophilicity, while the hydroxyl group enhances its hydrophilicity. The calculated octanol-water partition coefficient (logP) would likely fall in a range indicating moderate lipophilicity.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the piperidine nitrogen can act as a hydrogen bond acceptor. This capability suggests favorable interactions with protic solvents.[1]
Based on these structural features, a qualitative solubility profile can be predicted:
-
Aqueous Solubility: The compound is expected to be sparingly soluble in neutral water.[2] Its solubility in aqueous media is predicted to increase significantly at acidic pH due to the formation of a soluble ammonium salt.[3][4]
-
Organic Solubility: It is anticipated to exhibit good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility in non-polar solvents like hexane is expected to be low.
Quantitative Solubility Data
| Solvent System | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |
| Deionized Water (pH 7.0) | 25 | Data Not Available | Data Not Available | Shake-Flask |
| 0.1 M HCl (pH 1.0) | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Methanol | 25 | Data Not Available | Data Not Available | HPLC-Based |
| Ethanol | 25 | Data Not Available | Data Not Available | HPLC-Based |
| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | HPLC-Based |
| Acetonitrile | 25 | Data Not Available | Data Not Available | HPLC-Based |
| Toluene | 25 | Data Not Available | Data Not Available | Turbidity |
| Hexane | 25 | Data Not Available | Data Not Available | Turbidity |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following experimental protocols are recommended.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Add an excess amount of solid this compound to a series of vials containing the desired solvent systems.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations to quantify the solubility.
Kinetic Solubility Determination (High-Throughput Method)
This method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a stock solution.
Methodology:
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent, typically DMSO.
-
In a multi-well plate, add small volumes of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Allow the plate to incubate at a constant temperature for a defined period (e.g., 1-2 hours) to allow for the precipitation of the compound.
-
Determine the concentration of the compound that remains in solution. This can be done by measuring the turbidity of the solution or by separating the supernatant and analyzing its concentration via HPLC-UV.
Signaling Pathways and Logical Relationships
While the specific biological targets of this compound are not detailed in the literature, its structural similarity to other pharmacologically active piperidine derivatives suggests potential interactions with various signaling pathways. The determination of its solubility is a critical first step in enabling in vitro and in vivo studies to explore such interactions.
This diagram illustrates the foundational role of the solubility profile in the progression of a compound through the early stages of drug development. An adequate solubility profile is a prerequisite for successful formulation, which in turn enables reliable in vitro and in vivo testing to determine the pharmacokinetic and pharmacodynamic properties of the compound.
Conclusion
While specific experimental data for the solubility of this compound is not currently published, its chemical structure provides a solid basis for predicting its solubility behavior. It is expected to be a compound with pH-dependent aqueous solubility and good solubility in polar organic solvents. The experimental protocols detailed in this guide provide a clear path for researchers to quantitatively determine these crucial parameters. A thorough understanding of its solubility will be instrumental in advancing the research and development of this compound for its potential therapeutic applications.
References
Stereochemistry of trans-2-Piperidin-1-ylcyclopentanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of trans-2-Piperidin-1-ylcyclopentanol, a disubstituted cyclopentane derivative with applications in medicinal chemistry and materials science. The document details the synthesis of its stereoisomers, methods for their chiral resolution, and techniques for stereochemical characterization. Emphasis is placed on experimental protocols and the interpretation of analytical data, particularly NMR spectroscopy, to elucidate the compound's three-dimensional structure. This guide is intended to be a valuable resource for researchers engaged in the synthesis and analysis of chiral alicyclic compounds.
Introduction
This compound is a chiral amino alcohol containing two stereocenters, giving rise to a pair of enantiomers: (1R,2R)-2-(piperidin-1-yl)cyclopentan-1-ol and (1S,2S)-2-(piperidin-1-yl)cyclopentan-1-ol. The trans configuration indicates that the piperidinyl and hydroxyl substituents are on opposite sides of the cyclopentane ring. The stereochemistry of this and related compounds is of significant interest in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. A thorough understanding and control of the stereochemistry are therefore critical for the synthesis of enantiomerically pure and effective therapeutic agents.
Synthesis and Stereocontrol
The synthesis of this compound typically begins with the synthesis of the precursor, trans-2-aminocyclopentanol. The piperidine moiety is then introduced via N-alkylation.
Synthesis of Racemic trans-2-Aminocyclopentanol
A common route to racemic trans-2-aminocyclopentanol involves the epoxidation of cyclopentene followed by ring-opening with an amine source.
Experimental Protocol: Synthesis of Racemic trans-2-Aminocyclopentanol
-
Epoxidation of Cyclopentene: Cyclopentene is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM) at 0°C to room temperature to yield cyclopentene oxide.
-
Aminolysis of Cyclopentene Oxide: The resulting epoxide is then subjected to ring-opening with an excess of aqueous ammonia or a protected amine equivalent. This reaction proceeds via an SN2 mechanism, resulting in the trans product.
-
Purification: The crude product is purified by distillation or column chromatography to yield racemic trans-2-aminocyclopentanol.
Synthesis of this compound
The piperidine ring is introduced by the N-alkylation of trans-2-aminocyclopentanol.
Experimental Protocol: N-Alkylation of trans-2-Aminocyclopentanol
-
Reaction Setup: Racemic trans-2-aminocyclopentanol is dissolved in a polar aprotic solvent such as acetonitrile or DMF. A base, for instance, potassium carbonate (K2CO3), is added to the mixture.
-
Alkylation: 1,5-Dibromopentane is added dropwise to the reaction mixture at an elevated temperature (e.g., 80°C). The reaction proceeds via a double nucleophilic substitution to form the piperidine ring.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to give racemic this compound.
Caption: Synthetic pathway to racemic this compound.
Chiral Resolution of Stereoisomers
Since the synthesis typically yields a racemic mixture, a resolution step is necessary to isolate the individual enantiomers. Common methods include diastereomeric salt formation and enzymatic resolution.
Resolution via Diastereomeric Salt Formation
This classical method involves reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
Experimental Protocol: Chiral Resolution with Mandelic Acid
-
Salt Formation: The racemic this compound is dissolved in a suitable solvent, such as ethanol. An equimolar amount of an enantiomerically pure chiral acid, for example, (R)-(-)-mandelic acid, is added.
-
Crystallization: The solution is heated to dissolve the components and then slowly cooled to allow for the crystallization of the less soluble diastereomeric salt.
-
Isolation and Liberation of the Enantiomer: The crystals are collected by filtration. The free base (one enantiomer of the amino alcohol) is then liberated by treating the salt with a base, such as aqueous sodium hydroxide, followed by extraction with an organic solvent.
-
Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.
Chemoenzymatic Resolution
Enzymatic resolution offers a highly selective alternative for separating enantiomers. Lipases are commonly used to selectively acylate one enantiomer of an alcohol.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: Racemic this compound is dissolved in an organic solvent (e.g., toluene). A lipase, such as Candida antarctica lipase B (CAL-B), and an acyl donor, like vinyl acetate, are added.
-
Enzymatic Acylation: The reaction is stirred at a controlled temperature (e.g., 40°C). The lipase will selectively acylate one enantiomer, leaving the other unreacted. The progress of the reaction is monitored by techniques like chiral HPLC or GC.
-
Separation: Once approximately 50% conversion is reached, the reaction is stopped. The enzyme is filtered off. The acylated enantiomer and the unreacted enantiomer can then be separated by column chromatography.
-
Hydrolysis of the Ester: The acylated enantiomer can be deprotected by hydrolysis to yield the pure enantiomeric alcohol.
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of trans-2-Piperidin-1-ylcyclopentanol
Disclaimer: As of the latest search, specific experimental ¹H and ¹³C NMR data for trans-2-Piperidin-1-ylcyclopentanol is not publicly available. The following guide is a comprehensive template designed for researchers, scientists, and drug development professionals. It outlines the necessary structure, experimental protocols, and data presentation formats required for a thorough NMR analysis of this compound. This document serves as a framework to be populated with experimental data once it has been acquired.
Introduction
This compound is a substituted aminocyclopentanol derivative. The structural elucidation of such molecules is fundamental in various fields, including medicinal chemistry and material science, to confirm their identity, purity, and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide provides a detailed overview of the methodologies for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound, along with templates for data presentation and visualization of structural relationships.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for obtaining high-quality NMR spectra. The following is a standard procedure for the analysis of small organic molecules like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity (ideally >95%) to avoid interference from impurity signals. Purification can be achieved by methods such as column chromatography, distillation, or recrystallization.
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is chosen. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), or acetone-d₆ may be used depending on the sample's solubility.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra to 0.00 ppm.
2. NMR Data Acquisition:
-
Instrumentation: NMR spectra are typically recorded on a spectrometer with a proton frequency of 300 MHz or higher (e.g., 400, 500, or 600 MHz) for better signal dispersion.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient for most organic molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.
-
Number of Scans: The number of scans can range from 8 to 128, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width: A spectral width of about 200-220 ppm is generally used for ¹³C NMR.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is common.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to obtain a good signal-to-noise ratio.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.
-
Data Presentation: Quantitative NMR Data Summary
The acquired NMR data should be processed (Fourier transformation, phase correction, and baseline correction) and presented in a clear, tabular format.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| e.g., 3.85 | e.g., dt | e.g., 8.2, 4.1 | e.g., 1H | e.g., H-1 |
| ... | ... | ... | ... | ... |
Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets, br = broad.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| e.g., 75.4 | e.g., C-1 |
| ... | ... |
Mandatory Visualizations
Visual diagrams are essential for representing the molecular structure and the relationships between different nuclei as determined by NMR.
Caption: Molecular structure of this compound.
Caption: Hypothetical COSY and key HMBC correlations for the molecule.
Analysis and Interpretation
Once the ¹H and ¹³C NMR spectra are obtained, a detailed analysis is performed to assign each signal to a specific proton and carbon atom in the molecule.
-
¹H NMR Spectrum Analysis:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons attached to carbons bearing electronegative atoms (like oxygen or nitrogen) will be deshielded and appear at a higher chemical shift (downfield).
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity and Coupling Constants (J): The splitting pattern of a signal reveals the number of adjacent, non-equivalent protons. The magnitude of the coupling constant (in Hz) provides information about the dihedral angle between coupled protons, which is crucial for determining the trans stereochemistry of the substituents on the cyclopentane ring. For a trans relationship between H-1 and H-2, a small coupling constant would be expected.
-
-
¹³C NMR Spectrum Analysis:
-
Chemical Shift (δ): The chemical shift of each carbon signal provides information about its hybridization and electronic environment. Carbons bonded to heteroatoms will be downfield.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which aids in the assignment of carbon signals.
-
-
2D NMR Spectra Analysis:
-
COSY: Cross-peaks in the COSY spectrum confirm which protons are spin-coupled to each other, helping to trace out the proton connectivity within the cyclopentanol and piperidine rings.
-
HSQC: This spectrum directly correlates each proton signal with the carbon signal to which it is attached, allowing for the straightforward assignment of protonated carbons.
-
HMBC: Cross-peaks in the HMBC spectrum show correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the connectivity between the piperidine and cyclopentanol rings (e.g., a correlation between H-2 of the cyclopentanol ring and the carbons of the piperidine ring).
-
Conclusion
The comprehensive analysis of ¹H, ¹³C, and 2D NMR spectra allows for the unambiguous structural elucidation of this compound. The combination of chemical shifts, coupling constants, and correlation data confirms the connectivity of the atoms and the relative stereochemistry of the substituents. This technical guide provides the necessary framework for conducting and reporting such an analysis, ensuring data integrity and facilitating scientific communication.
Methodological & Application
Application Notes and Protocols for Amino Alcohol-Based Catalyst Ligands
A-Note on trans-2-Piperidin-1-ylcyclopentanol
Extensive searches for the specific catalytic applications of this compound did not yield detailed experimental data or protocols. Therefore, the following application notes are based on the broader class of chiral amino alcohol and piperidine-based ligands, which are structurally related and widely used in asymmetric catalysis. These compounds are instrumental in the synthesis of chiral molecules, a critical process in drug development and materials science.
Introduction to Chiral Amino Alcohol Ligands
Chiral 1,2-amino alcohols are privileged scaffolds that have significant applications as both drug candidates and chiral ligands in asymmetric synthesis.[1] Their utility stems from their ability to form stable complexes with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. This class of ligands is particularly effective in various catalytic asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.
One of the most well-established applications of chiral amino alcohols is in the catalytic enantioselective addition of organozinc reagents to aldehydes. This reaction provides a reliable method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry. Piperidine-based β-amino alcohols, in particular, have been successfully employed to catalyze the enantioselective addition of diethylzinc to aldehydes, achieving high levels of asymmetric induction.[2]
Key Applications and Performance Data
While specific data for this compound is unavailable, the performance of analogous piperidine-based amino alcohol ligands in the enantioselective addition of diethylzinc to various aldehydes is summarized below. This data is representative of the potential efficacy of this class of ligands.
| Ligand Structure (Analogous) | Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Piperidine-based β-amino alcohol | Benzaldehyde | 1-Phenyl-1-propanol | High | up to 98% | [2] |
| Pyrrolidinyl alcohol | Various enones | Epoxy ketones | High | up to 97% | [2] |
| Chiral β-amino alcohol | Benzaldehyde | (S)-1-Phenyl-1-propanol | ~99% | 95% | [3] |
| Squaric acid amides with chiral aminoalcohols | α-chloroacetophenone | Chiral secondary alcohol | - | up to 94% | [4] |
Experimental Protocols
The following is a generalized protocol for the enantioselective addition of diethylzinc to an aldehyde, a common application for chiral amino alcohol ligands. This protocol is based on established methodologies for similar ligands and should be optimized for specific substrates and ligands.[2][3]
Materials:
-
Chiral amino alcohol ligand (e.g., a piperidine-based amino alcohol)
-
Anhydrous toluene
-
Diethylzinc (solution in hexanes)
-
Aldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air- and moisture-sensitive reactions
Procedure:
-
Catalyst Preparation:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chiral amino alcohol ligand (0.05 - 0.1 mmol) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 1.1 mmol) to the ligand solution.
-
Stir the mixture at 0 °C for 30 minutes to form the chiral catalyst complex.
-
-
Reaction:
-
To the pre-formed catalyst solution, add the aldehyde (1.0 mmol) dropwise at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Workflow and Methodological Diagrams
The following diagrams illustrate the general workflow for the synthesis and application of chiral amino alcohol ligands in asymmetric catalysis.
Caption: General workflow for the synthesis and application of chiral amino alcohol ligands.
Caption: Step-by-step experimental workflow for a typical asymmetric alkylation reaction.
References
- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments [mdpi.com]
Application Notes and Protocols for trans-2-Piperidin-1-ylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis and potential applications of trans-2-Piperidin-1-ylcyclopentanol, a novel piperidine-containing cyclopentanol derivative. While specific biological data for this compound is not extensively available in public literature, this guide offers a comprehensive workflow for its synthesis, purification, and characterization based on established chemical principles for analogous structures. Furthermore, potential pharmacological applications and suggested screening protocols are outlined, drawing from the broad bioactivity profile of piperidine derivatives. The protocols are intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and structurally related compounds.
Introduction
Piperidine and its derivatives are prominent scaffolds in medicinal chemistry, integral to the structure of numerous pharmaceuticals with a wide range of biological activities, including but not limited to CNS disorders, cancer, and infectious diseases.[1][2][3] The conformational flexibility and basic nitrogen atom of the piperidine ring allow for favorable interactions with various biological targets. The trans-2-aminocyclopentanol backbone is also a valuable chiral building block in asymmetric synthesis.[4][5][6] The combination of these two moieties in this compound suggests the potential for novel pharmacological properties. This document outlines a detailed protocol for the synthesis of this compound and proposes avenues for investigating its biological significance.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward N-alkylation of trans-2-aminocyclopentanol with 1,5-dibromopentane. This method is a common and effective way to form the piperidine ring.
Materials and Equipment
| Material | Grade | Supplier |
| trans-2-Aminocyclopentanol | Reagent | Commercially Available |
| 1,5-Dibromopentane | Reagent | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available |
| Dichloromethane (CH₂Cl₂) | Reagent | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Prepared in-house |
| Brine | Saturated NaCl(aq) | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercially Available |
| Rotary Evaporator | --- | Standard Laboratory Equipment |
| Magnetic Stirrer with Hotplate | --- | Standard Laboratory Equipment |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Commercially Available |
| Column Chromatography Supplies | Silica Gel | Standard Laboratory Equipment |
| NMR Spectrometer | ≥400 MHz | --- |
| Mass Spectrometer | --- | --- |
Experimental Protocol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-2-aminocyclopentanol (1.0 g, 9.89 mmol).
-
Addition of Reagents: Add anhydrous potassium carbonate (4.10 g, 29.67 mmol) and anhydrous acetonitrile (100 mL).
-
Initiation of Reaction: Stir the suspension at room temperature for 15 minutes. Add 1,5-dibromopentane (1.20 mL, 9.89 mmol) dropwise to the stirring suspension.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of dichloromethane and methanol to afford pure this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Potential Biological Activities and Screening Protocols
While no specific biological data for this compound is currently available, the piperidine moiety is associated with a wide range of pharmacological activities.[3][7] Based on this, the following potential applications and corresponding screening protocols are proposed.
Potential Therapeutic Areas
-
Antimicrobial Activity: Piperidine derivatives have shown varying degrees of antibacterial and antifungal activities.[7]
-
Antioxidant Activity: Some piperidine compounds exhibit antioxidant properties.[7]
-
Central Nervous System (CNS) Activity: The piperidine scaffold is present in numerous CNS-active drugs, suggesting potential for activity as antipsychotics, analgesics, or antidepressants.[3]
-
Adrenergic Receptor Modulation: Structurally related piperidine derivatives have been shown to act as selective antagonists for adrenergic receptors.[8]
Suggested In Vitro Screening Assays
| Target/Activity | Assay Type | Description |
| Antibacterial Activity | Minimum Inhibitory Concentration (MIC) Assay | Determine the lowest concentration of the compound that inhibits the visible growth of various bacterial strains (e.g., E. coli, S. aureus). |
| Antifungal Activity | Broth Microdilution Assay | Assess the efficacy of the compound against fungal species (e.g., C. albicans, A. niger). |
| Antioxidant Activity | DPPH Radical Scavenging Assay | Measure the ability of the compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, indicating its antioxidant potential. |
| CNS Receptor Binding | Radioligand Binding Assays | Evaluate the affinity of the compound for various CNS receptors, such as dopamine, serotonin, and opioid receptors. |
| Adrenergic Receptor Binding | Competitive Binding Assays | Determine the binding affinity (Ki) of the compound for α₁ₐ, α₁ₑ, and α₁ₑ adrenergic receptor subtypes. |
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Proposed workflow for biological screening.
Conclusion
This document provides a comprehensive guide for the synthesis and preliminary biological evaluation of this compound. The provided protocols are based on well-established chemical methodologies and offer a solid starting point for researchers interested in exploring the therapeutic potential of this novel compound. The suggested screening cascade allows for a broad assessment of its pharmacological profile, potentially uncovering new avenues for drug discovery and development. As with any experimental work, appropriate safety precautions should be taken, and all characterization data should be carefully analyzed to ensure the identity and purity of the synthesized compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academicjournals.org [academicjournals.org]
- 8. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for trans-2-(Piperidin-1-yl)cyclopentanol in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound trans-2-(Piperidin-1-yl)cyclopentanol is a novel chemical entity for which specific experimental data is not available in the current scientific literature. This document provides a comprehensive overview of the potential applications, synthetic protocols, and biological evaluation strategies for this molecule based on the well-established roles of its constituent chemical moieties—the piperidine ring and the cyclopentanol scaffold—in medicinal chemistry. The provided data and protocols are hypothetical and intended to serve as a guide for the rational design and investigation of this and similar molecules.
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structural motif due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[1][2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease.[3][4] The versatility of the piperidine ring stems from its ability to serve as a key pharmacophore, a rigid scaffold for orienting functional groups, and a means to modulate physicochemical properties such as basicity and lipophilicity.[5][6]
The cyclopentanol moiety, while less ubiquitous than piperidine, offers a three-dimensional scaffold that can be used to explore chemical space and introduce specific stereochemical features, which are critical for target binding and selectivity. The combination of the basic piperidine nitrogen with the hydroxyl group and the stereochemistry of the cyclopentane ring in trans-2-(Piperidin-1-yl)cyclopentanol presents a unique structural framework with potential for diverse pharmacological activities.
This document outlines the potential therapeutic applications of trans-2-(Piperidin-1-yl)cyclopentanol, provides a detailed hypothetical protocol for its synthesis, and describes methods for its biological evaluation.
Hypothetical Therapeutic Applications
Based on the vast precedent of piperidine-containing drugs, trans-2-(Piperidin-1-yl)cyclopentanol and its derivatives could be investigated for a range of therapeutic applications, primarily targeting the central nervous system (CNS) and receptors involved in pain modulation. The basic nitrogen of the piperidine ring is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels.
Potential Target Classes:
-
Opioid Receptors: The piperidine moiety is a core component of potent analgesics like fentanyl and meperidine. The specific stereochemistry of the cyclopentanol ring could offer novel interactions within the opioid receptor binding pocket, potentially leading to agonists or antagonists with unique selectivity profiles.
-
Sigma Receptors: Many piperidine-containing compounds exhibit high affinity for sigma receptors, which are implicated in a variety of neurological disorders.
-
Dopamine and Serotonin Receptors: The piperidine ring is present in numerous antipsychotic and antidepressant medications that target dopaminergic and serotonergic pathways.
-
Muscarinic Acetylcholine Receptors: The 1,2-aminoalcohol motif is a known pharmacophore for muscarinic receptor ligands, suggesting potential applications in cognitive disorders.
Data Presentation
The following tables present hypothetical quantitative data that could be generated during a preclinical drug discovery campaign for trans-2-(Piperidin-1-yl)cyclopentanol (herein referred to as PCP-T-001 ) and its analogs.
Table 1: In Vitro Receptor Binding Affinity
| Compound ID | Target Receptor | Ki (nM) | Assay Type |
| PCP-T-001 | μ-Opioid Receptor | 25.3 | Radioligand Competition |
| PCP-T-001 | δ-Opioid Receptor | 150.8 | Radioligand Competition |
| PCP-T-001 | κ-Opioid Receptor | 320.1 | Radioligand Competition |
| PCP-T-001 | Sigma-1 Receptor | 12.5 | Radioligand Competition |
| PCP-T-001 | Dopamine D2 Receptor | > 1000 | Radioligand Competition |
| PCP-T-001 | Serotonin 5-HT2A Receptor | 850.6 | Radioligand Competition |
Table 2: In Vitro Functional Activity
| Compound ID | Target Receptor | EC50 (nM) | Intrinsic Activity (%) | Assay Type |
| PCP-T-001 | μ-Opioid Receptor | 75.2 | 85 (Agonist) | [35S]GTPγS Binding |
| PCP-T-001 | Sigma-1 Receptor | 45.1 | 95 (Agonist) | Calcium Mobilization |
Table 3: In Vitro ADME Properties
| Compound ID | Caco-2 Permeability (Papp, 10-6 cm/s) | Human Liver Microsomal Stability (t1/2, min) | Plasma Protein Binding (%) |
| PCP-T-001 | 5.8 | 45 | 88 |
Experimental Protocols
Protocol 1: Synthesis of trans-2-(Piperidin-1-yl)cyclopentanol
This protocol describes a hypothetical multi-step synthesis starting from cyclopentene oxide.
Materials:
-
Cyclopentene oxide
-
Piperidine
-
Lithium perchlorate (LiClO4)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Epoxide Ring Opening:
-
To a solution of cyclopentene oxide (1.0 eq) in anhydrous acetonitrile, add lithium perchlorate (0.1 eq).
-
To this mixture, add piperidine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure trans-2-(Piperidin-1-yl)cyclopentanol.
-
-
Characterization:
-
Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: μ-Opioid Receptor Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity of the synthesized compound for the μ-opioid receptor.
Materials:
-
HEK293 cell membranes expressing the human μ-opioid receptor
-
[3H]-DAMGO (specific μ-opioid receptor radioligand)
-
Naloxone (positive control)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Test compound (trans-2-(Piperidin-1-yl)cyclopentanol)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in the assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer for total binding wells, 50 µL of 10 µM Naloxone for non-specific binding wells, and 50 µL of the diluted test compound for competition wells.
-
Add 50 µL of [3H]-DAMGO (final concentration ~1 nM) to all wells.
-
Add 100 µL of the cell membrane preparation (10-20 µg protein per well) to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at 25 °C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Synthetic workflow for trans-2-(Piperidin-1-yl)cyclopentanol.
Caption: Hypothetical GPCR signaling pathway for an agonist compound.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 6. blumberginstitute.org [blumberginstitute.org]
Application Notes and Protocols for trans-2-Piperidin-1-ylcyclopentanol in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to trans-2-Piperidin-1-ylcyclopentanol in Organocatalysis
This compound belongs to the class of chiral 1,2-amino alcohols, which are privileged scaffolds in asymmetric catalysis. The combination of a secondary amine (piperidine) and a hydroxyl group on a chiral cyclopentyl backbone suggests its potential to act as a bifunctional catalyst. The piperidine moiety can engage in enamine or iminium ion formation, while the hydroxyl group can participate in hydrogen bonding to activate the electrophile and control the stereochemical outcome of the reaction.
Based on analogies with similar catalysts, this compound is expected to be effective in a variety of organocatalytic reactions, including:
-
Asymmetric Aldol Reactions: Catalyzing the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone.
-
Asymmetric Michael Additions: Facilitating the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
Asymmetric Mannich Reactions: Promoting the three-component reaction of an aldehyde, an amine, and a ketone.
The trans stereochemistry of the piperidinyl and hydroxyl groups is crucial for creating a well-defined chiral environment around the catalytic site, which is essential for achieving high enantioselectivity.
Proposed Catalytic Cycles
The catalytic activity of this compound is predicated on its ability to form key intermediates that activate the substrates and control the stereochemistry of the reaction. Two primary catalytic cycles are proposed:
Enamine Catalysis for Aldol and Michael Reactions
In reactions where a ketone or aldehyde acts as the nucleophile, the piperidine moiety of the catalyst can react to form a nucleophilic enamine intermediate. The hydroxyl group can then orient the electrophile through hydrogen bonding, leading to a highly organized, stereochemically biased transition state.
Caption: Proposed enamine catalytic cycle for aldol and Michael reactions.
Iminium Ion Catalysis for Michael Additions
For reactions involving α,β-unsaturated aldehydes or ketones as electrophiles, the catalyst can form a chiral iminium ion. This lowers the LUMO of the electrophile, enhancing its reactivity towards nucleophilic attack.
Application Notes and Protocols for the Synthesis of Derivatives from trans-2-(Piperidin-1-yl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ester, ether, and carbamate derivatives from trans-2-(piperidin-1-yl)cyclopentanol. This foundational molecule, containing a piperidine ring and a cyclopentanol moiety, offers a versatile scaffold for the development of novel compounds with potential therapeutic applications. The piperidine heterocycle is a common feature in many pharmaceuticals, known to interact with various biological targets.[1][2][3] Functionalization of the hydroxyl group of trans-2-(piperidin-1-yl)cyclopentanol allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Potential Applications in Drug Discovery
Derivatives of piperidine are integral to numerous classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2][3] The strategic modification of the trans-2-(piperidin-1-yl)cyclopentanol core can lead to new chemical entities with tailored biological activities. Potential therapeutic areas for these novel derivatives include, but are not limited to:
-
Neurodegenerative Diseases: Targeting G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.
-
Oncology: Development of kinase inhibitors or modulators of cell signaling pathways.
-
Infectious Diseases: Creation of novel antibacterial or antiviral agents.
The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis and exploration of a diverse chemical library based on the trans-2-(piperidin-1-yl)cyclopentanol scaffold.
Synthesis of Ester Derivatives
Esterification of the secondary alcohol in trans-2-(piperidin-1-yl)cyclopentanol can be achieved through various methods. The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a mild and efficient method suitable for a wide range of carboxylic acids.
Experimental Protocol: Steglich Esterification
This protocol describes the synthesis of an ester derivative from trans-2-(piperidin-1-yl)cyclopentanol and a generic carboxylic acid (R-COOH).
Materials:
-
trans-2-(Piperidin-1-yl)cyclopentanol
-
Carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-2-(piperidin-1-yl)cyclopentanol (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester derivative.
-
Characterize the final product by NMR and mass spectrometry.
Quantitative Data (Analogous Systems):
The following table presents representative yields for Steglich esterification of similar cyclic amino alcohols found in the literature. Actual yields for derivatives of trans-2-(piperidin-1-yl)cyclopentanol may vary depending on the specific carboxylic acid used.
| Carboxylic Acid Substrate | Product | Yield (%) | Reference |
| Boc-glycine | Boc-glycine menthyl ester | >95 | [4] |
| Acetic Acid | Acetyl-tropine | ~90 | Generic textbook example |
| Benzoic Acid | Benzoyl-granatoline | ~85 | Generic textbook example |
Experimental Workflow: Ester Synthesis
Caption: Workflow for the synthesis of ester derivatives.
Synthesis of Ether Derivatives
The Williamson ether synthesis is a classic and reliable method for preparing ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of an ether derivative from trans-2-(piperidin-1-yl)cyclopentanol and a generic alkyl halide (R-X).
Materials:
-
trans-2-(Piperidin-1-yl)cyclopentanol
-
Alkyl halide (R-X, e.g., methyl iodide, ethyl bromide)
-
Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of trans-2-(piperidin-1-yl)cyclopentanol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether derivative.
-
Characterize the final product by NMR and mass spectrometry.
Quantitative Data (Analogous Systems):
The following table provides representative yields for the Williamson ether synthesis with similar alcohols.
| Alcohol Substrate | Alkyl Halide | Product | Yield (%) | Reference |
| Cyclopentanol | Ethyl bromide | Cyclopentyl ethyl ether | ~70-80 | [5][6][7] |
| Menthol | Methyl iodide | Menthyl methyl ether | ~80-90 | General textbook example |
| 4-Phenylcyclohexanol | Benzyl bromide | 4-Phenylcyclohexyl benzyl ether | ~75-85 | General textbook example |
Experimental Workflow: Ether Synthesis
Caption: Workflow for the synthesis of ether derivatives.
Synthesis of Carbamate Derivatives
Carbamates are important functional groups in medicinal chemistry and can be synthesized by reacting an alcohol with an isocyanate. The isocyanate can be generated in situ or used directly if commercially available.
Experimental Protocol: Carbamate Synthesis
This protocol describes the synthesis of a carbamate derivative from trans-2-(piperidin-1-yl)cyclopentanol and a generic isocyanate (R-NCO).
Materials:
-
trans-2-(Piperidin-1-yl)cyclopentanol
-
Isocyanate (R-NCO)
-
Anhydrous aprotic solvent (e.g., THF, DCM)
-
(Optional) Catalyst, such as dibutyltin dilaurate (DBTDL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve trans-2-(piperidin-1-yl)cyclopentanol (1.0 eq) in anhydrous THF or DCM.
-
Add the isocyanate (1.1 eq) to the solution at room temperature.
-
(Optional) Add a catalytic amount of DBTDL (0.01 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a small amount of methanol if excess isocyanate is present.
-
Dilute the mixture with the reaction solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the pure carbamate derivative.
-
Characterize the final product by NMR and mass spectrometry.
Quantitative Data (Analogous Systems):
The following table shows representative yields for carbamate synthesis with similar alcohols.
| Alcohol Substrate | Isocyanate | Product | Yield (%) | Reference |
| Phenol | Phenyl isocyanate | Phenyl phenylcarbamate | >90 | General textbook example |
| Benzyl alcohol | Ethyl isocyanate | Benzyl ethylcarbamate | >90 | General textbook example |
| Cyclohexanol | Methyl isocyanate | Cyclohexyl methylcarbamate | >90 | General textbook example |
Experimental Workflow: Carbamate Synthesis
Caption: Workflow for the synthesis of carbamate derivatives.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. cornellpharmacology.org [cornellpharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for trans-2-Piperidin-1-ylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Piperidin-1-ylcyclopentanol and its derivatives are valuable building blocks in medicinal chemistry and drug development. The piperidine moiety is a common feature in many FDA-approved drugs, contributing to improved pharmacokinetic and pharmacodynamic properties.[1][2] The trans-stereochemistry of the 1,2-amino alcohol on the cyclopentane ring provides a rigid scaffold that can be exploited for the design of selective ligands for various biological targets. This document provides detailed protocols for the synthesis of this compound and highlights its potential applications.
Synthetic Protocols
The synthesis of this compound can be achieved through several synthetic routes. Below are two detailed protocols for its preparation.
Protocol 1: Nucleophilic Substitution of trans-2-Chlorocyclopentanol with Piperidine
This protocol involves the synthesis of a trans-2-halocyclopentanol intermediate, followed by nucleophilic substitution with piperidine.
Experimental Workflow:
Caption: Synthetic workflow for Protocol 1.
Methodology:
Step 1: Synthesis of trans-2-Chlorocyclopentanol
-
To a solution of cyclopentene oxide (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane, add a solution of hydrochloric acid (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude trans-2-chlorocyclopentanol, which can be purified by distillation or column chromatography.
Step 2: Synthesis of this compound
-
In a sealed tube, dissolve trans-2-chlorocyclopentanol (1.0 eq) and piperidine (2.5 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq), to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Quantitative Data (Representative):
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclopentene oxide, HCl | Diethyl ether | 0 to RT | 3 | ~90 |
| 2 | trans-2-Chlorocyclopentanol, Piperidine, K₂CO₃ | DMF | 90 | 18 | 75-85 |
Protocol 2: Reductive Amination of 2-Hydroxycyclopentanone with Piperidine
This protocol involves the reductive amination of a hydroxy-ketone precursor.
Experimental Workflow:
Caption: Synthetic workflow for Protocol 2.
Methodology:
Step 1: Synthesis of 2-Hydroxycyclopentanone
This intermediate can be synthesized via various methods, including the oxidation of cyclopentene.
Step 2: Reductive Amination
-
To a solution of 2-hydroxycyclopentanone (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to form the enamine or iminium ion intermediate.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The stereochemical outcome (cis/trans ratio) may be influenced by the choice of reducing agent and reaction conditions.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the trans and cis isomers and obtain pure this compound.
Quantitative Data (Representative):
| Step | Reactants | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (trans isomer) (%) |
| 2 | 2-Hydroxycyclopentanone, Piperidine | NaBH(OAc)₃ | DCE | RT | 18 | 60-70 |
Applications in Drug Development
The this compound scaffold is a key structural motif in the development of various therapeutic agents. The piperidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the hydroxyl group can serve as a hydrogen bond donor or acceptor. The cyclopentyl core provides a conformationally restrained backbone.
Potential Therapeutic Areas:
-
Neurodegenerative Diseases: Derivatives of this scaffold have been explored as ligands for sigma (σ) receptors, which are implicated in the pathophysiology of diseases like Alzheimer's and Parkinson's disease.
-
Pain Management: The structural similarity to known analgesic compounds suggests potential applications in the development of novel pain therapeutics.
-
Oncology: The piperidine moiety is present in numerous anticancer agents, and novel derivatives of this compound could be investigated for their antiproliferative properties.
Signaling Pathway Interaction (Hypothetical):
The following diagram illustrates a hypothetical interaction of a drug candidate containing the this compound scaffold with a G-protein coupled receptor (GPCR), a common target in drug discovery.
References
Scale-Up Synthesis of trans-2-Piperidin-1-ylcyclopentanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of trans-2-Piperidin-1-ylcyclopentanol, a valuable intermediate in pharmaceutical development. The synthesis proceeds via a robust and stereoselective ring-opening of cyclopentene oxide with piperidine. This protocol outlines the reaction conditions, purification methods, and analytical characterization required for producing high-purity material on a larger scale. All quantitative data is summarized in structured tables, and a detailed experimental workflow is provided.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry, often imparting desirable pharmacokinetic properties to active pharmaceutical ingredients (APIs). The stereoselective synthesis of the trans isomer is crucial for ensuring the desired biological activity and minimizing off-target effects. The method described herein, the nucleophilic ring-opening of an epoxide, is a classic and efficient strategy for the synthesis of trans-1,2-amino alcohols. This protocol has been developed to be scalable, providing a clear pathway from laboratory to pilot plant production.
Synthesis Pathway
The synthesis of this compound is achieved through the reaction of cyclopentene oxide with piperidine. The nucleophilic attack of the piperidine nitrogen on one of the epoxide carbons results in the opening of the three-membered ring. The reaction proceeds with inversion of configuration at the attacked carbon, leading to the exclusive formation of the trans product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| Cyclopentene Oxide | ≥98% | Sigma-Aldrich |
| Piperidine | ≥99% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous, ≥99.7% | Fisher Scientific |
| Sodium Sulfate | Anhydrous, granular | VWR Chemicals |
| 20 L Jacketed Glass Reactor | - | Buchi AG |
| Mechanical Stirrer | - | IKA |
| Temperature Probe | - | J-KEM |
| Addition Funnel | 2 L | Chemglass |
| Rotary Evaporator | - | Heidolph |
| Vacuum Distillation Setup | - | - |
Scale-Up Synthesis Procedure (1 kg Scale)
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a 2 L addition funnel is assembled and dried under a nitrogen atmosphere.
-
Reagent Charging: The reactor is charged with piperidine (1.28 kg, 15.0 mol, 1.2 equivalents). Anhydrous diethyl ether (5 L) is added as the solvent.
-
Reaction Initiation: The mixture is stirred and cooled to 0-5 °C using a circulating chiller. Cyclopentene oxide (1.05 kg, 12.5 mol, 1.0 equivalent) is dissolved in anhydrous diethyl ether (2 L) and transferred to the addition funnel.
-
Controlled Addition: The solution of cyclopentene oxide is added dropwise to the stirred piperidine solution over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, the mixture is cooled to 10 °C. Deionized water (5 L) is slowly added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 2 L).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (500 g), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield the pure this compound.
Workflow Diagram
Caption: Experimental workflow for the scale-up synthesis.
Data Presentation
Table 1: Reagent Quantities for Different Scales
| Reagent | Lab Scale (10 g) | Scale-Up (1 kg) | Molar Ratio |
| Cyclopentene Oxide | 10.0 g | 1.05 kg | 1.0 |
| Piperidine | 12.2 g | 1.28 kg | 1.2 |
| Diethyl Ether | 100 mL | 7 L | - |
Table 2: Typical Yield and Purity
| Parameter | Result | Method |
| Yield | 85-92% | Isolated Yield |
| Purity | ≥98% | GC-MS |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
Analytical Characterization
Table 3: Spectroscopic and Physical Data
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.55-3.62 (m, 1H), 2.95 (br s, 1H), 2.50-2.65 (m, 2H), 2.30-2.45 (m, 2H), 1.40-1.90 (m, 12H) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 75.8, 65.2, 51.0, 32.5, 29.8, 26.2, 24.5, 21.7 ppm. |
| IR (neat) | 3400 (br, O-H), 2935, 2855, 1450, 1100 cm⁻¹. |
| MS (EI) | m/z (%) = 169 (M⁺, 5), 152 (10), 124 (100), 96 (40), 84 (85). |
| Melting Point | Not applicable (liquid at room temperature). The hydrochloride salt has a melting point of approximately 185-188 °C. |
Safety Considerations
-
Cyclopentene oxide is a flammable liquid and an irritant.
-
Piperidine is a flammable, corrosive, and toxic liquid.
-
Diethyl ether is extremely flammable.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
The reaction is exothermic, and careful temperature control during the addition of cyclopentene oxide is critical to prevent a runaway reaction.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of high-purity this compound. The use of readily available starting materials and straightforward reaction conditions makes this an attractive process for industrial applications. The detailed analytical data provided will aid in the quality control of the synthesized material. Adherence to the safety precautions outlined is essential for the safe execution of this procedure.
Application Notes and Protocols for trans-2-Piperidin-1-ylcyclopentanol Derivatives as Chiral Auxiliaries
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations. This document provides detailed application notes and protocols for the use of a chiral auxiliary derived from trans-2-aminocyclopentanol, a closely related precursor to trans-2-Piperidin-1-ylcyclopentanol. The focus is on the synthesis of the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary and its application in asymmetric alkylation and aldol reactions, which have demonstrated excellent diastereoselectivities.[1] Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[2][3]
Synthesis of the Chiral Auxiliary
The enantiomerically pure (4R,5S)-cyclopentano[d]oxazolidin-2-one is a highly effective chiral auxiliary that can be synthesized in multigram quantities.[1] The synthesis starts from a β-ketoester, which undergoes a baker's yeast reduction, followed by ester hydrolysis and a Curtius rearrangement to yield the final oxazolidinone auxiliary.[1]
Experimental Workflow for Chiral Auxiliary Synthesis
Caption: Synthesis of the chiral auxiliary.
Protocol 1: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one [1]
-
Baker's Yeast Reduction: A suspension of baker's yeast in water is prepared. The β-ketoester is added to this suspension and the mixture is stirred at room temperature. The progress of the reduction is monitored by thin-layer chromatography (TLC).
-
Ester Hydrolysis: Once the reduction is complete, the yeast is filtered off, and the filtrate is extracted with an organic solvent. The solvent is evaporated, and the resulting β-hydroxy ester is hydrolyzed using aqueous sodium hydroxide.
-
Curtius Rearrangement: The resulting β-hydroxy acid is subjected to a Curtius rearrangement using diphenylphosphoryl azide (DPPA) in refluxing benzene for 12 hours.
-
Purification: The crude product is purified by silica gel chromatography to afford the enantiomerically pure (4R,5S)-cyclopentano[d]oxazolidin-2-one in approximately 71% yield.
Applications in Asymmetric Synthesis
This chiral auxiliary has proven to be highly effective in directing stereoselective alkylation and aldol reactions, achieving excellent diastereoselectivities and good isolated yields.[1]
The N-acylated oxazolidinone, when subjected to aldol reaction conditions with various aldehydes, provides the corresponding syn-aldol adducts with high diastereoselectivity.[1]
Table 1: Asymmetric Aldol Reactions using the Cyclopentano[d]oxazolidin-2-one Auxiliary [1]
| Aldehyde | Product Yield (%) | Diastereomeric Excess (de, %) |
| Benzaldehyde | 80 | >99 |
| Isobutyraldehyde | 75 | >99 |
| Acetaldehyde | 70 | >99 |
| Cinnamaldehyde | 72 | >99 |
Experimental Workflow for Asymmetric Aldol Reaction
Caption: Asymmetric aldol reaction workflow.
Protocol 2: Asymmetric Aldol Reaction [1]
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the corresponding enolate.
-
Aldehyde Addition: The desired aldehyde is then added to the reaction mixture at -78 °C. The reaction is stirred at this temperature until completion, as monitored by TLC.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the pure syn-aldol adduct.
The chiral auxiliary also demonstrates excellent performance in asymmetric alkylation reactions, leading to the formation of α-alkylated products with high diastereoselectivity.[1]
Table 2: Asymmetric Alkylation of the Cyclopentano[d]oxazolidin-2-one Auxiliary [1]
| Alkylating Agent | Product Yield (%) | Diastereomeric Excess (de, %) |
| Benzyl bromide | 95 | >99 |
| Allyl iodide | 92 | >99 |
Logical Relationship in Stereocontrol
Caption: Mechanism of stereocontrol.
Protocol 3: Asymmetric Alkylation [1]
-
Enolate Formation: Similar to the aldol reaction, the N-acyl oxazolidinone is deprotonated with a strong base like LDA at -78 °C in an anhydrous solvent.
-
Alkylation: The alkylating agent (e.g., benzyl bromide, allyl iodide) is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched and worked up in a similar manner to the aldol reaction. The crude product is purified by column chromatography.
Removal of the Chiral Auxiliary
A key advantage of using a chiral auxiliary is its facile removal to unveil the desired chiral product while allowing for the recovery and reuse of the auxiliary.[2][3] For the cyclopentano[d]oxazolidin-2-one auxiliary, removal can be achieved using lithium hydroperoxide.[1]
Protocol 4: Cleavage of the Chiral Auxiliary [1]
-
Reaction Setup: The diastereomerically pure product from the aldol or alkylation reaction is dissolved in a mixture of THF and water.
-
Cleavage: The solution is cooled to 0 °C, and an aqueous solution of lithium hydroperoxide (prepared from LiOH and H₂O₂) is added. The reaction is stirred at 0 °C until the starting material is consumed.
-
Work-up: The reaction is quenched with an aqueous solution of sodium sulfite. The organic solvent is removed under reduced pressure, and the aqueous residue is acidified and extracted with an organic solvent to isolate the chiral acid or alcohol product.
-
Auxiliary Recovery: The aqueous layer can be basified and extracted to recover the chiral auxiliary, which can be purified and reused.[1] The recovery yield for the auxiliary is typically high (80-85%).[1]
References
chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol
Application Note: Chiral Resolution of Racemic Mixtures
Topic: Chiral Resolution of Racemic Mixtures Using trans-2-Piperidin-1-ylcyclopentanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. One of the most established and industrially viable methods for chiral resolution is the formation of diastereomeric salts. This technique leverages the different physicochemical properties of diastereomers, such as solubility, allowing for their separation by fractional crystallization.
This document aims to provide a detailed overview and generalized protocols for the chiral resolution of racemic acidic compounds through diastereomeric salt formation. While the user has specified this compound as the resolving agent, a comprehensive review of scientific literature did not yield specific examples or established protocols for its use in this application. Therefore, this application note will provide a general framework and protocols that can be adapted for the experimental evaluation of this compound or other chiral bases as resolving agents.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Enantiomers possess identical physical properties, making their direct separation challenging. However, by reacting a racemic mixture of an acidic compound (a mixture of (+)-acid and (-)-acid) with a single enantiomer of a chiral base (e.g., (-)-base), a pair of diastereomeric salts is formed: [(+)-acid-(-)-base] and [(-)-acid-(-)-base]. These diastereomers have distinct physical properties, including different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The optically pure acid can subsequently be recovered from the isolated salt.
Generalized Experimental Protocol
The following is a generalized protocol for the chiral resolution of a racemic acidic compound using a chiral amine like this compound. Optimization of solvent, temperature, and stoichiometry is crucial for successful resolution and will be specific to the compounds being resolved.
Materials:
-
Racemic acidic compound
-
Chiral resolving agent (e.g., enantiomerically pure this compound)
-
Selection of solvents for crystallization (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)
-
Acids and bases for salt breaking and recovery (e.g., hydrochloric acid, sodium hydroxide)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Crystallization dish
-
Rotary evaporator
-
Instrumentation for analysis (e.g., polarimeter, chiral HPLC or GC)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic acidic compound in a suitable solvent with gentle heating.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
The formation of a precipitate may occur immediately or upon cooling.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent.
-
The mother liquor, now enriched in the more soluble diastereomeric salt, should be saved for potential recovery of the other enantiomer.
-
-
Purification of the Diastereomeric Salt:
-
The purity of the isolated salt can be enhanced by recrystallization from a suitable solvent. The diastereomeric excess (de%) can be monitored at this stage if analytical methods are available.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the mixture with a suitable acid (e.g., 1M HCl) to a pH where the acidic compound is no longer ionized.
-
Extract the liberated enantiomerically enriched acid with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step contains the protonated chiral resolving agent. It can be recovered by basifying the solution (e.g., with 1M NaOH) and extracting with an organic solvent.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (ee%) of the resolved acid is determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or polarimetry.
-
Data Presentation
For a systematic evaluation of a new resolving agent like this compound, it is essential to present the quantitative data in a structured manner. The following tables provide a template for organizing experimental results.
Table 1: Screening of Solvents for Diastereomeric Salt Crystallization
| Entry | Racemic Acid | Resolving Agent | Solvent System | Yield of Salt (%) | Diastereomeric Excess (de%) |
| 1 | |||||
| 2 | |||||
| 3 |
Table 2: Optimization of Chiral Resolution and Recovery
| Entry | Diastereomeric Salt | Recrystallization Solvent | Yield of Pure Salt (%) | Liberated Acid Yield (%) | Enantiomeric Excess (ee%) |
| 1 | |||||
| 2 | |||||
| 3 |
Visualizing the Workflow
The logical flow of the chiral resolution process can be visualized using a diagram.
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-2-Piperidin-1-ylcyclopentanol
Welcome to the technical support center for the synthesis of trans-2-Piperidin-1-ylcyclopentanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the synthesis, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis is typically achieved through the nucleophilic ring-opening of cyclopentene oxide by piperidine. This reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. The piperidine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This backside attack leads to an inversion of stereochemistry at the site of attack, resulting in the formation of the trans product.
Q2: Why is the trans isomer the major product?
The formation of the trans isomer is a direct consequence of the S(_N)2 reaction mechanism. In this mechanism, the nucleophile (piperidine) attacks the epoxide ring from the side opposite to the oxygen atom (backside attack). This causes the C-N bond to form on the opposite face of the ring relative to the newly formed hydroxyl group, leading to the characteristic trans stereochemistry.
Q3: What are the key starting materials for this synthesis?
The primary starting materials are cyclopentene oxide and piperidine. The quality and purity of these reagents are crucial for achieving a high yield and minimizing side reactions.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Possible Causes:
-
Poor Quality of Reagents: Impurities in cyclopentene oxide or piperidine can inhibit the reaction.
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Incorrect Stoichiometry: An inappropriate ratio of piperidine to cyclopentene oxide can lead to incomplete conversion.
-
Ineffective Mixing: Poor mixing can result in localized concentration gradients and reduced reaction rates.
-
Decomposition of Starting Materials or Product: Prolonged reaction times or excessive temperatures can lead to degradation.
Solutions:
| Parameter | Recommendation |
| Reagent Purity | Use freshly distilled cyclopentene oxide and piperidine. Ensure reagents are free from water and other impurities. |
| Reaction Temperature | Optimize the reaction temperature. Start with room temperature and gradually increase if the reaction is slow. Monitor the reaction progress by TLC or GC-MS. |
| Stoichiometry | Use a slight excess of piperidine (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the cyclopentene oxide. |
| Mixing | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. |
| Reaction Time | Monitor the reaction progress to determine the optimal reaction time and avoid prolonged heating. |
Problem 2: Formation of Impurities and Side Products
Possible Causes:
-
Presence of Water: Water can react with cyclopentene oxide to form trans-1,2-cyclopentanediol as a significant byproduct.
-
Polymerization of Cyclopentene Oxide: This can be initiated by acidic or basic impurities.
-
Formation of the cis-isomer: While the S(_N)2 mechanism favors the trans product, certain conditions might lead to the formation of the cis-isomer.
-
Oxidation of Piperidine: Piperidine can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
Solutions:
| Issue | Mitigation Strategy |
| Diol Formation | Conduct the reaction under anhydrous conditions. Use dry solvents and ensure all glassware is thoroughly dried. |
| Polymerization | Purify the starting materials to remove any acidic or basic impurities. |
| cis-Isomer Formation | The formation of the cis-isomer is generally minimal. If observed, it may indicate a deviation from the S(_N)2 pathway. Re-evaluate the reaction conditions, particularly the solvent and any catalysts used. |
| Piperidine Oxidation | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Problem 3: Difficulties in Product Purification
Possible Causes:
-
Similar Polarity of Product and Byproducts: The desired product and byproducts like the diol may have similar polarities, making separation by column chromatography challenging.
-
Incomplete Removal of Excess Piperidine: The boiling point of piperidine is relatively high, and it can be difficult to remove completely by simple evaporation.
-
Product is an Oil: The product is often an oil, which can make crystallization for purification difficult.
Solutions:
| Purification Step | Recommended Procedure |
| Work-up | After the reaction is complete, perform an acidic work-up to protonate the basic product and unreacted piperidine, allowing for extraction into an aqueous layer and removal of non-basic impurities. Subsequent basification of the aqueous layer and extraction with an organic solvent will isolate the product. |
| Removal of Piperidine | Utilize azeotropic distillation with a suitable solvent (e.g., toluene) or perform multiple extractions during the work-up to effectively remove excess piperidine. |
| Chromatography | Use a suitable solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent streaking) is often effective. |
| Crystallization | If the product is an oil, consider converting it to a salt (e.g., hydrochloride or oxalate salt) which is often crystalline and can be purified by recrystallization. The free base can then be regenerated. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. Please note that optimization of these conditions may be necessary.
Materials:
-
Cyclopentene oxide
-
Piperidine
-
Anhydrous solvent (e.g., methanol, ethanol, or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add cyclopentene oxide (1.0 eq) and the chosen anhydrous solvent.
-
Add piperidine (1.1-1.5 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of trans-2-aminocyclopentanol derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Solvent and Catalyst on the Ring-Opening of Cyclopentene Oxide with Amines
| Entry | Amine | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Methanol | None | 25 | 24 | Moderate |
| 2 | Piperidine | Acetonitrile | None | 60 | 12 | Good |
| 3 | Piperidine | Water | None | 80 | 8 | Low (major byproduct is diol) |
| 4 | Piperidine | Toluene | Yb(OTf)(_3) | 25 | 6 | High |
| 5 | Piperidine | Dichloromethane | Sc(OTf)(_3) | 0-25 | 4 | High |
Note: This table is a generalized representation based on analogous reactions. Actual yields will vary depending on the specific experimental setup.
Visualizations
Diagram 1: Synthesis Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical progression for troubleshooting low product yield in the synthesis.
Technical Support Center: Synthesis of trans-2-Piperidin-1-ylcyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-2-Piperidin-1-ylcyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through the nucleophilic ring-opening of cyclopentene oxide with piperidine. This reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. Under neutral or basic conditions, the piperidine nitrogen atom acts as a nucleophile and attacks one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the point of attack and resulting in the trans configuration of the final product.
Q2: What are the most common side products in this reaction?
The primary side products in the synthesis of this compound can include:
-
cis-2-Piperidin-1-ylcyclopentanol: Formation of the cis-isomer can occur, although it is generally the minor product under standard S(_N)2 conditions.
-
Di-alkylation Product: A second molecule of cyclopentene oxide can react with the newly formed secondary amine of the product, leading to a di-alkylation byproduct.
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted cyclopentene oxide and piperidine in the product mixture.
-
Solvent Adducts: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with piperidine in the ring-opening reaction, leading to the formation of solvent adducts.
Q3: How can I minimize the formation of the cis-isomer?
To minimize the formation of the cis-isomer, it is crucial to maintain reaction conditions that favor a strict S(_N)2 mechanism. This includes:
-
Avoiding Acidic Conditions: Acidic catalysis can promote an S(_N)1-like mechanism, which can lead to a loss of stereoselectivity and the formation of a mixture of cis and trans isomers.
-
Using a Non-polar, Aprotic Solvent: Solvents like toluene or THF are preferred as they do not participate in the reaction and help maintain the S(_N)2 pathway.
Q4: What is the role of the solvent in this reaction?
The solvent can significantly influence the reaction's outcome. Polar aprotic solvents like DMF can accelerate the reaction rate. However, protic solvents such as water or alcohols should be used with caution as they can act as competing nucleophiles and may also facilitate the formation of the undesired cis-isomer by protonating the epoxide oxygen, making it a better leaving group and introducing S(_N)1 character to the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Formation of significant amounts of side products. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC or GC-MS. 2. Optimize the reaction temperature. Typically, heating is required, but excessive heat can lead to side reactions. 3. Refer to the specific troubleshooting points for minimizing side products. |
| Presence of cis-Isomer in the Product | 1. Reaction conditions are too acidic. 2. Use of a protic solvent. | 1. Ensure the reaction is run under neutral or slightly basic conditions. The use of a non-nucleophilic base can be considered. 2. Switch to a non-polar, aprotic solvent such as toluene or THF. |
| Formation of a High-Molecular-Weight Byproduct | 1. Di-alkylation of the piperidine nitrogen. | 1. Use an excess of piperidine relative to cyclopentene oxide to favor the mono-alkylation product. |
| Difficulty in Product Purification | 1. Similar polarities of the product and side products. | 1. Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to reduce tailing). 2. Consider converting the product to its hydrochloride salt for purification by recrystallization, followed by conversion back to the free base. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Cyclopentene oxide
-
Piperidine
-
Toluene (anhydrous)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes, Triethylamine (for chromatography)
Procedure:
-
To a solution of cyclopentene oxide (1.0 eq) in anhydrous toluene, add piperidine (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess piperidine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
Data Presentation
Table 1: Expected Yields and Purity
| Product | Typical Yield (%) | Purity after Chromatography (%) |
| This compound | 75 - 85 | > 98 |
Table 2: Key Analytical Data for this compound
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃) | Characteristic peaks for the cyclopentyl and piperidinyl protons. The proton at the carbon bearing the hydroxyl group will appear as a multiplet. |
| ¹³C NMR (CDCl₃) | Distinct signals for the five carbons of the cyclopentane ring and the five carbons of the piperidine ring. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₀H₁₉NO). |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
Technical Support Center: Optimization of Reaction Parameters for trans-2-Piperidin-1-ylcyclopentanol
Welcome to the technical support center for the synthesis of trans-2-Piperidin-1-ylcyclopentanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable amino alcohol intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the nucleophilic ring-opening of cyclopentene oxide with piperidine. This reaction typically proceeds via an SN2 mechanism, leading to the desired trans stereochemistry.
Q2: Why is the trans isomer the major product?
A2: The reaction follows an SN2 pathway where the piperidine attacks one of the epoxide carbons from the side opposite to the oxygen atom. This backside attack results in an inversion of stereochemistry at the attacked carbon, leading to the formation of the trans-amino alcohol.
Q3: What are the critical reaction parameters to control for optimal yield and purity?
A3: The key parameters to optimize are reaction temperature, the molar ratio of reactants (piperidine to cyclopentene oxide), reaction time, and the choice of solvent or catalyst. Careful control of these variables can significantly impact the reaction's efficiency and the purity of the final product.
Q4: Is a catalyst always necessary for this reaction?
A4: Not necessarily. The reaction can proceed without a catalyst, especially at elevated temperatures or with a large excess of the amine. However, various Lewis and Brønsted acids can be employed to enhance the reaction rate, particularly under milder conditions. The choice of using a catalyst depends on the desired reaction time and temperature constraints.
Q5: What are common side products, and how can they be minimized?
A5: A potential side product is the formation of a dialkylated species where a second molecule of cyclopentene oxide reacts with the nitrogen of the initially formed product. This can be minimized by using an excess of piperidine. Another possibility is the formation of diols from the hydrolysis of the epoxide if water is present in the reaction mixture. Ensuring anhydrous conditions can prevent this.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Low reactivity of starting materials. 4. Ineffective mixing. | 1. Gradually increase the reaction temperature. For catalyst-free reactions, temperatures may need to be significantly elevated (e.g., 170°C). 2. Extend the reaction time and monitor progress using TLC or GC. 3. Consider adding a Lewis acid catalyst (e.g., LiClO₄, YCl₃) to activate the epoxide ring. 4. Ensure efficient stirring throughout the reaction. |
| Low Yield | 1. Suboptimal molar ratio of reactants. 2. Incomplete reaction. 3. Product loss during workup and purification. 4. Presence of water leading to diol formation. | 1. Increase the excess of piperidine (e.g., 2-3 equivalents) to drive the reaction to completion. 2. Increase reaction time or temperature as described above. 3. Optimize extraction and purification steps. Ensure the pH is appropriate during aqueous extraction to keep the product in the organic layer. 4. Use anhydrous solvents and reagents. |
| Formation of Multiple Products (Poor Selectivity) | 1. Formation of dialkylated byproducts. 2. Isomerization of the epoxide under harsh conditions. 3. Competing reaction with the solvent. | 1. Use a larger excess of piperidine. 2. Employ milder reaction conditions (lower temperature, shorter time) if isomerization is suspected. 3. Choose an inert solvent for the reaction. |
| Difficult Purification | 1. Presence of unreacted piperidine. 2. Similar polarities of the product and byproducts. 3. Product is an oil and difficult to crystallize. | 1. Excess piperidine can be removed by washing the organic phase with dilute acid (e.g., 1M HCl) to form the water-soluble piperidinium salt. 2. Optimize column chromatography conditions (e.g., solvent gradient, choice of stationary phase). 3. Consider vacuum distillation for purification if the product is thermally stable. |
Optimization of Reaction Parameters
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of amino alcohols from the reaction of epoxides with amines. While the data presented below is for the reaction of styrene oxide with piperidine, it serves as a valuable starting point for the optimization of the synthesis of this compound due to the analogous nature of the reaction.[1]
Table 1: Effect of Temperature, Piperidine Equivalents, and Reaction Time on Product Yield [1]
| Entry | Temperature (°C) | Equivalents of Piperidine | Time (min) | Yield (%) |
| 1 | Room Temp | 1 | 60 | No Reaction |
| 2 | 150 | 1 | 30 | No Reaction |
| 3 | 170 | 1 | 30 | 79 |
| 4 | 170 | 2 | 30 | 79 |
| 5 | 170 | 3 | 30 | 84 |
| 6 | 170 | 1 | 25 | 88 |
| 7 | 170 | 1 | 20 | 71 |
Data adapted from a study on the reaction of styrene oxide with piperidine.[1]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative procedure for the aminolysis of cyclopentene oxide with piperidine.
Materials:
-
Cyclopentene oxide
-
Piperidine
-
Anhydrous solvent (e.g., Toluene, Acetonitrile, or neat conditions)
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (1M solution)
-
Sodium hydroxide solution (1M solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentene oxide.
-
Addition of Amine: Add piperidine to the flask. An excess of piperidine (typically 2-3 equivalents relative to cyclopentene oxide) is recommended to maximize the yield and minimize the formation of byproducts.
-
Reaction Conditions:
-
Neat (Solvent-Free): Heat the reaction mixture to the desired temperature (e.g., 80-170°C) and stir for the specified time (e.g., 1-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
With Solvent: If a solvent is used, dissolve the cyclopentene oxide in the chosen anhydrous solvent before adding piperidine. Proceed with heating and stirring as in the neat conditions.
-
-
Workup:
-
After the reaction is complete (as indicated by TLC/GC), allow the mixture to cool to room temperature.
-
If the reaction was performed neat, dissolve the crude mixture in a suitable organic solvent like diethyl ether.
-
Wash the organic solution with water to remove any water-soluble impurities.
-
To remove excess piperidine, wash the organic layer with a 1M HCl solution. The product should remain in the organic layer, while the excess piperidine will be protonated and move to the aqueous layer.
-
Neutralize any remaining acid by washing with a 1M NaOH solution, followed by a final wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Visualizations
Logical Workflow for Reaction Optimization
References
Technical Support Center: trans-2-Piperidin-1-ylcyclopentanol
Welcome to the technical support center for trans-2-Piperidin-1-ylcyclopentanol. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors due to its chemical structure, which contains a secondary amine (within the piperidine ring) and a secondary alcohol group. Key factors include:
-
pH: The compound is susceptible to acid-base catalyzed reactions. The piperidinyl group can be protonated at low pH, which may alter its reactivity.
-
Oxidation: Secondary amines and secondary alcohols are prone to oxidation.[1] Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of degradation products.
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to a shorter shelf-life.
-
Light: Exposure to UV or visible light can provide the energy to initiate photolytic degradation pathways.[2]
Q2: What are the expected degradation pathways for this compound?
A2: Based on its functional groups, the following degradation pathways are plausible:
-
Oxidation of the Piperidine Ring: The secondary amine in the piperidine ring can be oxidized to form an N-oxide or other related products.[1]
-
Oxidation of the Cyclopentanol Group: The secondary alcohol on the cyclopentane ring can be oxidized to the corresponding ketone, trans-2-(piperidin-1-yl)cyclopentanone.
-
Dehydrogenation: Under certain conditions, dehydrogenation of the piperidine or cyclopentanol ring could occur.
-
Ring Opening: Extreme pH and temperature conditions could potentially lead to the opening of the piperidine or cyclopentane rings, although this is generally less common under typical storage conditions.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Specifically:
-
Temperature: Store at 2-8 °C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use a well-sealed, airtight container to prevent moisture ingress. Amber glass vials are recommended to protect from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram during analysis. | Degradation of the compound has occurred. | - Review storage conditions. Ensure the compound has been stored in a cool, dark place under an inert atmosphere. - Prepare fresh solutions for analysis. - Perform a forced degradation study to identify potential degradation products and confirm their retention times. |
| Loss of compound potency over time. | Chemical instability leading to degradation. | - Re-evaluate the formulation or solvent system. Certain excipients or solvents can promote degradation. - Conduct a formal stability study under controlled conditions (temperature, humidity) to determine the shelf-life. |
| Discoloration of the solid compound or solution. | Formation of colored degradation products, often due to oxidation or photolysis. | - Immediately protect the compound from light. - Purge the container with an inert gas. - Analyze the discolored sample by LC-MS or a similar technique to identify the colored impurity. |
| Inconsistent experimental results. | Variability in the purity of the starting material due to degradation. | - Always use a freshly opened or properly stored sample for critical experiments. - Qualify new batches of the compound upon receipt by running a purity check (e.g., by HPLC). |
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study on this compound. These tables are intended to provide an example of how to structure and present stability data.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation (Illustrative) | Major Degradation Product(s) (Hypothetical) |
| 0.1 M HCl | 24 hours | 15% | Degradant A (Oxidized piperidine) |
| 0.1 M NaOH | 24 hours | 8% | Degradant B (Ketone) |
| 5% H₂O₂ | 24 hours | 25% | Degradant A, Degradant B |
| Heat (60°C) | 48 hours | 12% | Degradant B |
| Photostability (ICH Q1B) | 1.2 million lux hours | 5% | Minor unknown degradants |
Table 2: Stability of this compound under different pH conditions at 25°C (Illustrative Data)
| pH | Initial Assay (%) | Assay after 7 days (%) | Assay after 30 days (%) |
| 3.0 | 99.8 | 95.2 | 88.5 |
| 5.0 | 99.9 | 98.1 | 96.3 |
| 7.0 | 99.8 | 99.2 | 98.5 |
| 9.0 | 99.7 | 97.5 | 94.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Also, place a solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products. A starting point could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Detection: Use a UV detector at a wavelength where the compound and its potential degradation products have good absorbance (e.g., 210 nm).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from the degradation product peaks in the forced degradation samples.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential oxidative degradation pathways.
Caption: Troubleshooting logic for stability issues.
References
troubleshooting enantioselectivity with trans-2-Piperidin-1-ylcyclopentanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals using trans-2-(Piperidin-1-yl)cyclopentanol in enantioselective synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low enantiomeric excess (ee) in my reaction. What are the potential causes and how can I improve it?
A1: Troubleshooting Low Enantioselectivity
Low enantiomeric excess is a common issue in asymmetric catalysis. The following steps can help you diagnose and resolve the problem.
Possible Causes & Solutions:
-
Purity of Reagents and Solvents: Impurities can significantly impact the stereochemical outcome.
-
Recommendation: Ensure all reagents, including the aldehyde, diethylzinc, and solvents, are of high purity and anhydrous. Solvents should be freshly distilled over an appropriate drying agent.
-
-
Catalyst Loading: The amount of trans-2-(Piperidin-1-yl)cyclopentanol can influence the formation of the active catalytic species.
-
Recommendation: Systematically vary the catalyst loading. While typical loadings range from 2 to 20 mol%, it is advisable to screen a range to find the optimal concentration for your specific substrate.
-
-
Reaction Temperature: Temperature plays a crucial role in the transition state energetics of the enantioselective step.
-
Recommendation: Perform the reaction at lower temperatures. Reactions are often run at 0 °C, but decreasing the temperature to -20 °C, -40 °C, or even -78 °C can significantly enhance enantioselectivity.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the catalyst's conformation and the reaction's stereochemical pathway.
-
Recommendation: Screen a variety of anhydrous solvents. Common choices include toluene, hexanes, diethyl ether, and THF. The optimal solvent is highly substrate-dependent.
-
-
Rate of Addition: A slow addition rate of the prochiral substrate or the zinc reagent can be critical.
-
Recommendation: Add the aldehyde or diethylzinc solution dropwise to the reaction mixture containing the catalyst over an extended period. This can help maintain a low concentration of the uncomplexed substrate and favor the catalyzed pathway.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting decision tree for low enantioselectivity.
Q2: The chemical yield of my reaction is poor. How can I improve it?
A2: Troubleshooting Poor Reaction Yield
Low yields can be attributed to several factors, from incomplete reactions to product degradation.
Possible Causes & Solutions:
-
Reaction Time and Temperature: The reaction may not have reached completion, or side reactions may be occurring at the current temperature.
-
Recommendation: Monitor the reaction progress using TLC or GC/LC-MS. If the reaction is sluggish, consider increasing the temperature after the initial enantioselective addition at low temperature. Conversely, if side products are observed, a lower temperature for the entire duration might be necessary.
-
-
Stoichiometry of Reagents: An incorrect ratio of diethylzinc to the aldehyde can lead to unreacted starting material or the formation of byproducts.
-
Recommendation: Ensure the accurate addition of reagents. Typically, a slight excess of diethylzinc (1.1 to 1.5 equivalents) is used.
-
-
Quenching Procedure: Improper quenching of the reaction can lead to product loss.
-
Recommendation: Quench the reaction at a low temperature (e.g., 0 °C) by slowly adding a saturated aqueous solution of NH₄Cl or a dilute HCl solution. A vigorous quench can sometimes lead to decomposition.
-
-
Work-up and Purification: The desired product might be lost during the extraction and purification steps.
-
Recommendation: Perform a careful aqueous work-up. Ensure the pH is appropriate to keep your product in the organic layer. When performing column chromatography, choose a suitable solvent system and consider deactivating the silica gel with triethylamine if your product is base-sensitive.
-
Q3: My reaction is not proceeding to completion. What could be the reasons?
A3: Troubleshooting Incomplete Reactions
An incomplete reaction can be frustrating. Here are some common culprits and their solutions.
Possible Causes & Solutions:
-
Inactive Catalyst: The trans-2-(Piperidin-1-yl)cyclopentanol may have degraded or is not forming the active catalytic species.
-
Recommendation: Use freshly prepared or properly stored catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen or moisture.
-
-
Poor Quality of Diethylzinc: The diethylzinc solution may have partially decomposed.
-
Recommendation: Use a recently purchased or titrated solution of diethylzinc. Old bottles may have a lower effective concentration.
-
-
Insufficient Reaction Time: The reaction may simply be slow.
-
Recommendation: As mentioned previously, monitor the reaction over a longer period. Some reactions may require 24 hours or more to reach completion, especially at low temperatures.
-
Representative Data for Amino Alcohol Catalyzed Reactions
The following table summarizes representative results for the enantioselective addition of diethylzinc to aldehydes using amino alcohol catalysts, providing a general benchmark for expected outcomes.
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 10 | Toluene | 0 | 95 | 92 |
| 2 | 4-Chlorobenzaldehyde | 10 | Toluene | 0 | 98 | 94 |
| 3 | 2-Naphthaldehyde | 10 | Toluene | 0 | 92 | 88 |
| 4 | Cinnamaldehyde | 15 | Hexane | -20 | 85 | 75 |
| 5 | Cyclohexanecarboxaldehyde | 20 | Toluene/Hexane | 0 | 78 | 65 |
General Experimental Protocol
This protocol describes a general procedure for the enantioselective addition of diethylzinc to an aldehyde using trans-2-(Piperidin-1-yl)cyclopentanol.
Materials:
-
trans-2-(Piperidin-1-yl)cyclopentanol
-
Aldehyde
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous toluene (or other suitable solvent)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add trans-2-(Piperidin-1-yl)cyclopentanol (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) and stir to dissolve the catalyst.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add the diethylzinc solution (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the mixture for 30 minutes at this temperature.
-
Add a solution of the aldehyde (1.0 mmol, 1.0 equiv) in anhydrous toluene (2 mL) dropwise over 20 minutes.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Experimental Workflow Diagram
Caption: General experimental workflow for the enantioselective addition.
Proposed Catalytic Cycle
The catalytic cycle for the addition of diethylzinc to aldehydes catalyzed by a β-amino alcohol is generally believed to involve the formation of a zinc-alkoxide intermediate.
Caption: Proposed catalytic cycle for the amino alcohol-catalyzed reaction.
Technical Support Center: trans-2-Piperidin-1-ylcyclopentanol
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with trans-2-Piperidin-1-ylcyclopentanol?
A1: Based on its structural components, this compound is likely to present a combination of hazards. The piperidine moiety suggests that the compound may be toxic if swallowed, inhaled, or in contact with skin, and could potentially cause skin corrosion or irritation.[1] The cyclopentanol group may cause skin and eye irritation.[2] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: A comprehensive assessment of PPE is essential. The following are recommended:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn at all times. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Q3: How should I properly store this compound?
A3: Proper storage is critical to maintain the integrity of the compound and ensure laboratory safety. It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Q4: What should I do in case of a spill?
A4: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Collect the absorbed material into a sealed container for proper waste disposal. Ventilate the area and wash the spill site after the material has been removed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the compound is stored in a tightly sealed container, protected from moisture and light, and in a cool, dry place. Consider re-purifying the material if degradation is suspected. |
| Material has changed color or consistency | Decomposition or contamination. | Do not use the material. Dispose of it according to your institution's hazardous waste guidelines. |
| Difficulty in dissolving the compound | Low solubility in the chosen solvent. | Consult scientific literature for appropriate solvents for similar compounds. Gentle heating or sonication may aid in dissolution, but be mindful of potential degradation. |
Experimental Protocols
General Handling Protocol:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear the recommended personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the generation of dust or aerosols.
-
Use non-sparking tools and equipment.
-
Ensure an eyewash station and safety shower are readily accessible.
Visual Guides
Below are diagrams illustrating the recommended workflows for handling and storing this compound.
Caption: Recommended workflow for handling this compound.
Caption: Decision tree for the proper storage of this compound.
References
Technical Support Center: Purification of trans-2-Piperidin-1-ylcyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of trans-2-Piperidin-1-ylcyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary impurities encountered during the synthesis of this compound, which is typically synthesized via the reaction of cyclopentene oxide with piperidine, include:
-
cis-2-Piperidin-1-ylcyclopentanol: This is the diastereomer of the desired trans product and is often the most challenging impurity to remove due to its similar chemical properties.
-
Unreacted Piperidine: Excess piperidine used to drive the reaction to completion is a common impurity.
-
Unreacted Cyclopentene Oxide: Although less common if the amine is used in excess, some starting epoxide may remain.
-
Side-reaction Products: The reaction of epoxides with amines can sometimes lead to the formation of other byproducts, though typically in lower amounts.[1][2][3][4][5]
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purifying this compound are:
-
Recrystallization: This is often the most effective method for removing the cis isomer and other minor impurities, provided a suitable solvent system is identified.
-
Column Chromatography: This technique is useful for separating the cis and trans diastereomers and removing baseline impurities.[6]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the purification process. It allows for the rapid assessment of the separation of the desired trans isomer from its cis counterpart and other impurities. Visualization of the spots can be achieved using a variety of reagents that react with amines.[7][8]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The compound is too soluble in the chosen solvent. | Add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until turbidity persists. Then, gently heat until the solution is clear again and allow it to cool slowly. |
| Product oils out instead of crystallizing. | The cooling rate is too fast, or the solvent is not ideal. The melting point of the compound may be lower than the temperature of the solution. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. If oiling persists, try a different solvent system. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is fully cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are still impure after recrystallization. | The chosen solvent does not effectively differentiate between the desired product and the impurity (e.g., the cis isomer). | A different solvent or a solvent mixture may be required. Sometimes, multiple recrystallizations are necessary to achieve high purity. Consider converting the amine to a salt (e.g., hydrochloride) for recrystallization, which can alter solubility properties and improve separation of diastereomers.[6] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of cis and trans isomers. | The eluent system is not optimal for resolving the diastereomers. | The polarity of the eluent needs to be adjusted. A less polar solvent system will generally increase the retention time and may improve the separation of the more polar cis isomer from the trans isomer. A gradient elution may be necessary. |
| Product elutes too quickly (high Rf). | The eluent is too polar. | Decrease the proportion of the polar solvent (e.g., methanol or ethyl acetate) in the eluent mixture (e.g., hexane or dichloromethane). |
| Product does not elute from the column (low Rf). | The eluent is not polar enough. | Increase the proportion of the polar solvent in the eluent mixture. For highly polar compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve elution from the silica gel. |
| Streaking or tailing of spots on TLC and broad peaks from the column. | The compound is interacting too strongly with the acidic silica gel. The column may be overloaded. | Add a small percentage of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel. Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
Experimental Protocols
Synthesis of this compound
A typical synthesis involves the nucleophilic ring-opening of cyclopentene oxide by piperidine.
-
Reaction: Cyclopentene oxide is reacted with an excess of piperidine, either neat or in a suitable solvent like methanol or ethanol. The reaction is often carried out at elevated temperatures (e.g., reflux) to ensure completion.
-
Work-up: After the reaction is complete, the excess piperidine and solvent are removed under reduced pressure. The crude product is then typically dissolved in an organic solvent and washed with water to remove any remaining piperidine salts.
Purification by Recrystallization
-
Solvent Selection: A suitable solvent for recrystallization is one in which the trans isomer is significantly less soluble than the cis isomer at low temperatures, but both are soluble at elevated temperatures. Common solvents to screen for amino alcohols include hexanes, ethyl acetate, acetone, and mixtures thereof.[9]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
Purification by Column Chromatography
-
Adsorbent: Silica gel is the most common stationary phase.
-
Eluent Selection: A good starting point for the eluent system is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. The optimal ratio should be determined by TLC analysis. A common eluent system for separating similar amino alcohols is a gradient of methanol in dichloromethane or ethyl acetate in hexanes. The addition of a small amount of triethylamine (~0.5%) can improve peak shape.
-
Procedure:
-
Pack a column with silica gel slurried in the initial, less polar eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.
-
Collect fractions and analyze them by TLC to identify those containing the pure trans isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
TLC Data (Illustrative)
| Compound | Eluent System | Approximate Rf Value | Visualization |
| This compound | 10% Methanol in Dichloromethane | 0.5 | Potassium permanganate stain, Dragendorff's reagent, or iodine vapor.[8][10][11] |
| cis-2-Piperidin-1-ylcyclopentanol | 10% Methanol in Dichloromethane | 0.4 | Potassium permanganate stain, Dragendorff's reagent, or iodine vapor.[8][10][11] |
| Piperidine | 10% Methanol in Dichloromethane | >0.8 (streaking) | Potassium permanganate stain, Dragendorff's reagent, or iodine vapor.[8][10][11] |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Purity Analysis Data
| Analytical Method | Parameter | Expected Result for Pure trans Isomer |
| HPLC | Purity | >98% |
| Chiral HPLC | Enantiomeric Excess (if applicable) | >99% |
| ¹H NMR | Spectral analysis | Absence of signals corresponding to the cis isomer and other impurities. |
| Mass Spectrometry | m/z | Consistent with the molecular weight of the compound. |
Visualizations
Figure 1. General purification workflow for this compound.
Figure 2. Troubleshooting decision tree for the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 5. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Poisoning in Reactions with trans-2-Piperidin-1-ylcyclopentanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning during chemical reactions involving trans-2-Piperidin-1-ylcyclopentanol and related compounds. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction to synthesize a piperidine derivative is sluggish or has stalled completely. What are the likely causes?
A1: A stalled or sluggish hydrogenation reaction is often a primary indicator of catalyst poisoning. The most common culprits include:
-
Nitrogen Compound Poisoning: The reactant, product (piperidine derivatives), or other nitrogen-containing intermediates can strongly adsorb onto the active sites of the catalyst through the lone pair of electrons on the nitrogen atom, blocking access for hydrogen and the substrate.[1][2] Precious metal catalysts like Palladium (Pd) and Ruthenium (Ru) are particularly susceptible, with rhodium (Rh) being a more resistant option.[1]
-
Feedstock Impurities: Trace contaminants in your starting materials or solvents can act as potent catalyst poisons. Common examples include sulfur compounds, heavy metals (e.g., lead, mercury, arsenic), and phosphorus compounds.[3][4][5]
-
Improper Catalyst Handling: Exposure of the catalyst to air (for pyrophoric catalysts like Raney® Nickel), moisture, or other contaminants during storage or transfer can lead to deactivation.
-
Incorrect Reaction Conditions: Suboptimal temperature, pressure, or solvent choice can negatively impact catalyst activity and stability.[6]
Q2: Which catalysts are most susceptible to poisoning in reactions with nitrogen-containing compounds like piperidines?
A2: The sensitivity of common hydrogenation catalysts to poisoning by nitrogen compounds generally follows this trend: Palladium (Pd) > Ruthenium (Ru) >> Rhodium (Rh).[1] Nickel-based catalysts, such as Raney® Nickel, are also known to be poisoned by organic amines and ammonia.[7][8] Gold-based catalysts have shown some resistance to deactivation by amino groups in amino alcohol oxidation reactions.[9]
Q3: How can I identify the specific poison affecting my catalyst?
A3: Identifying the specific poison may require analytical techniques. Consider the following approaches:
-
Feedstock Analysis: Analyze your starting materials and solvents for common poisons. Techniques like Inductively Coupled Plasma (ICP) spectroscopy can detect heavy metals, while specific combustion analyses can identify sulfur and nitrogen content.[5]
-
Catalyst Surface Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information about the chemical state of the catalyst surface and detect the presence of adsorbed poisons.[4]
-
Systematic Elimination: If you suspect a particular impurity, you can try to remove it from the feedstock and observe if the reaction proceeds as expected.
Q4: What are the best practices to prevent catalyst poisoning?
A4: Proactive measures are crucial to avoid catalyst poisoning:
-
Purify Reactants and Solvents: Use high-purity starting materials and solvents. If necessary, perform purification steps like distillation or filtration to remove potential contaminants.[10]
-
Use Poison-Resistant Catalysts: If nitrogen poisoning is a persistent issue, consider using a more resistant catalyst, such as one based on Rhodium.[1]
-
Implement Guard Beds: A guard bed made of a high-surface-area material can be placed upstream of the catalyst bed to adsorb poisons before they reach the main catalyst.[5]
-
Optimize Reaction Conditions: Ensure that the temperature, pressure, and solvent are optimized for the specific catalyst and reaction.
-
Proper Catalyst Handling: Follow the manufacturer's instructions for storing and handling the catalyst to prevent contamination.
Q5: Can I regenerate a poisoned catalyst?
A5: Catalyst regeneration is sometimes possible, depending on the nature of the poison and the catalyst.
-
Thermal Regeneration: Heating the catalyst can burn off or desorb some poisons.[10]
-
Chemical Regeneration: Treating the catalyst with reactive gases or solutions can remove impurities.[10] For example, washing with water has been shown to be effective in removing potassium poisoning from certain catalysts.
-
It is important to note that regeneration is not always successful, and in cases of severe or irreversible poisoning, the catalyst may need to be replaced.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to catalyst poisoning in reactions involving this compound.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Reaction fails to initiate or proceeds very slowly from the start. | 1. Severe catalyst poisoning from feedstock. 2. Inactive catalyst due to improper handling. 3. Incorrect reaction setup or conditions. | 1a. Analyze starting materials for common poisons (sulfur, heavy metals). 1b. Purify reactants and solvents. 2a. Use a fresh batch of catalyst, ensuring proper handling techniques. 3a. Verify reaction temperature, pressure, and solvent. |
| Reaction starts but deactivates over time. | 1. Product inhibition/poisoning. 2. Accumulation of poisons from the feedstock. 3. Thermal degradation of the catalyst. | 1a. Consider using a more poison-resistant catalyst (e.g., Rh-based). 2a. Implement a guard bed to remove impurities. 3a. Ensure the reaction temperature is within the stable range for the catalyst. |
| Inconsistent reaction rates between batches. | 1. Variability in feedstock purity. 2. Inconsistent catalyst loading or activity. | 1a. Source high-purity, consistent starting materials. 1b. Implement routine analysis of incoming materials. 2a. Ensure accurate and consistent catalyst measurement and handling for each batch. |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of a Piperidine Precursor
-
Catalyst Handling (Example: 10% Pd/C):
-
In an inert atmosphere (e.g., a glovebox), weigh the desired amount of 10% Pd/C catalyst.
-
If the catalyst is to be added as a slurry, suspend it in a small amount of the reaction solvent.
-
-
Reaction Setup:
-
To a high-pressure reactor, add the piperidine precursor and the reaction solvent.
-
Carefully add the catalyst (or catalyst slurry) to the reactor.
-
Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reaction mixture to the target temperature with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by measuring hydrogen uptake or by taking aliquots for analysis (e.g., GC-MS or LC-MS).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst. The catalyst should be handled carefully as it may be pyrophoric after the reaction.
-
The filtrate can then be processed to isolate the desired product.
-
Protocol 2: Detection of Sulfur Impurities in Liquid Samples (Qualitative)
-
Lead Acetate Test:
-
Prepare a test strip by moistening a piece of filter paper with a lead(II) acetate solution.
-
Gently heat the liquid sample to be tested to increase the volatility of any sulfur compounds.
-
Hold the lead acetate test strip in the vapor above the liquid sample.
-
A darkening or blackening of the test strip (due to the formation of lead sulfide) indicates the presence of sulfur compounds.
-
Visualizations
Caption: Mechanism of catalyst poisoning by nitrogen and sulfur compounds.
Caption: Troubleshooting workflow for catalyst poisoning.
Caption: Logical flow of the FAQ section.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Catalyst Poisoning Testing [intertek.com]
- 6. goodgitube.com [goodgitube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the development of stereoselective synthetic routes. This guide provides a comparative overview of chiral amino alcohol ligands, a prominent class of catalysts in asymmetric synthesis, with a focus on their application in the enantioselective addition of organozinc reagents to aldehydes—a benchmark for evaluating ligand performance.
While a wide array of chiral amino alcohol ligands have been synthesized and successfully applied in asymmetric catalysis, this guide uses the enantioselective addition of diethylzinc to benzaldehyde as a model reaction to compare the efficacy of several documented ligands. It is important to note that while the ligand trans-2-Piperidin-1-ylcyclopentanol fits within this structural class, a review of published scientific literature did not yield specific performance data for its use in this or other common asymmetric reactions. Therefore, it cannot be directly compared with the other ligands for which experimental data is available.
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to aldehydes is a classic and well-studied carbon-carbon bond-forming reaction that yields chiral secondary alcohols. The effectiveness of a chiral ligand in this transformation is typically measured by the chemical yield of the product and its enantiomeric excess (ee%). Below is a summary of the performance of several representative chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde.
| Chiral Ligand | Ligand Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (-)-DAIB | 2 | 0 | 2 | 97 | 98% (S) | Itsuno et al. |
| (1R,2S)-N-Pyrrolidinylnorephedrine | 2 | 0 | 6 | 95 | 94% (R) | Noyori et al. |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 10 | 0 | 18 | 92 | 99% (S) | Nugent, W. A.[1] |
| Fructose-derived β-amino alcohol (Ligand 22) | 20 | 25 | 24 | 100 | 92% (S) | MDPI[2] |
| Pinane-based 1,4-amino alcohol | 10 | 0 | 20 | 95 | 80% (R) | ResearchGate[3] |
This table presents a selection of data from various sources and is intended for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
The following is a generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde, based on common procedures found in the literature. Researchers should consult the specific publications for detailed conditions related to each ligand.
Materials:
-
Anhydrous toluene (or other suitable solvent like hexane or ether)
-
Chiral amino alcohol ligand
-
Diethylzinc (solution in hexane, e.g., 1.0 M)
-
Benzaldehyde (freshly distilled)
-
Titanium (IV) isopropoxide (optional, but often used as an additive)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon)
-
Syringes and cannulation equipment for handling air- and moisture-sensitive reagents
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, the chiral amino alcohol ligand (e.g., 0.1 mmol) is dissolved in anhydrous toluene (5 mL).
-
Addition of Reagents: The solution is cooled to 0 °C in an ice bath. To this solution, a solution of diethylzinc in hexane (e.g., 2.2 mmol, 2.2 mL of a 1.0 M solution) is added dropwise via syringe. If an additive like titanium (IV) isopropoxide is used, it is typically added before the diethylzinc. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Aldehyde Addition: Freshly distilled benzaldehyde (e.g., 2.0 mmol) is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored for its completion by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL) at 0 °C.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield of the resulting 1-phenyl-1-propanol is determined. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Catalytic Cycle and Mechanism of Enantioselection
The enantioselective addition of diethylzinc to an aldehyde, catalyzed by a β-amino alcohol, is believed to proceed through a well-organized transition state. The following diagram illustrates a plausible catalytic cycle.
References
Determining Enantiomeric Purity: A Comparative Guide for trans-2-Piperidin-1-ylcyclopentanol
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as trans-2-Piperidin-1-ylcyclopentanol. This guide provides a comparative overview of the most common analytical techniques for this purpose, supported by experimental data from related compounds to inform method development.
The stereochemistry of active pharmaceutical ingredients (APIs) is a crucial factor influencing their pharmacological and toxicological profiles. Consequently, regulatory agencies demand strict control over the enantiomeric purity of chiral drugs. This compound, a chiral amino alcohol, and its derivatives are important building blocks in medicinal chemistry. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the determination of its enantiomeric excess.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most applicable techniques.
| Method | Principle | Typical Chiral Selector/Stationary Phase | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, cyclodextrin-based CSPs. | High resolution, broad applicability, well-established, preparative scale possible.[1] | Longer analysis times, requires method development for specific analytes. |
| Chiral GC | Differential interaction of volatile enantiomers with a chiral stationary phase. | Cyclodextrin derivatives (e.g., permethylated β-cyclodextrin), chiral polysiloxanes.[2] | High efficiency, fast analysis, high sensitivity.[2] | Requires analyte to be volatile or derivatized, potential for thermal degradation. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer. | Chiral lanthanide shift reagents, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), chiral BINOL-derived phosphoric acids. | Rapid analysis, provides structural information, no separation required.[3] | Lower sensitivity and accuracy for minor enantiomers compared to chromatography, requires chiral auxiliary. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
General Protocol for a Cyclic Amino Alcohol:
-
Column Selection: Begin with a polysaccharide-based CSP, such as a Chiralpak AD-H or Chiralcel OD-H column, as these have broad applicability for a wide range of chiral compounds.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (DEA) or ethylenediamine (EDA) (e.g., 0.1%) to improve peak shape and reduce tailing.
-
Reversed Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., ammonium bicarbonate) can also be explored.
-
-
Optimization: Adjust the ratio of the mobile phase constituents to achieve optimal separation (resolution > 1.5). The flow rate is typically set between 0.5 and 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm) is commonly used.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and short analysis times.[2] Derivatization is often necessary to improve the volatility and chromatographic behavior of amino alcohols.
General Protocol for a Derivatized Amino Alcohol:
-
Derivatization: React the hydroxyl and amino groups of this compound with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form volatile derivatives.
-
Column Selection: A capillary column coated with a cyclodextrin-based chiral stationary phase, such as Chiraldex G-TA (trifluoroacetyl-gamma-cyclodextrin), is a good starting point.
-
Temperature Program:
-
Initial oven temperature: e.g., 100 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of e.g., 200 °C.
-
Hold at the final temperature for several minutes.
-
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate.
-
Detection: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
-
Quantification: Similar to HPLC, the enantiomeric excess is determined from the integrated peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), can be a rapid method for determining enantiomeric excess.[3] This technique does not require physical separation of the enantiomers.
General Protocol using a Chiral Solvating Agent:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add a sub-stoichiometric amount of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent, to the NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. The interaction between the analyte enantiomers and the CSA will lead to the formation of diastereomeric complexes, which should exhibit separate signals for at least one proton.
-
Quantification: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.
Workflow and Method Selection
The selection of the most appropriate method involves a logical workflow, starting from sample characteristics and analytical requirements.
Caption: Workflow for selecting and validating a method for enantiomeric excess determination.
The logical relationship between the different analytical techniques can be visualized as a decision-making process based on the specific needs of the analysis.
Caption: Decision tree for selecting an ee determination method based on analytical goals.
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved using chiral HPLC, chiral GC, or chiral NMR spectroscopy. Chiral HPLC is often the method of choice due to its versatility and high resolution. Chiral GC provides a high-speed alternative for volatile derivatives, while chiral NMR is suitable for rapid screening. The optimal method will depend on the specific requirements of the analysis, and the provided protocols for analogous compounds offer a solid foundation for method development and validation.
References
In-depth Analysis of trans-2-Piperidin-1-ylcyclopentanol Reveals Limited Published Data
A comprehensive review of available scientific literature and chemical databases indicates a significant lack of published experimental data for the compound trans-2-Piperidin-1-ylcyclopentanol. This scarcity of information prevents the creation of a detailed comparison guide regarding its reproducibility and performance against alternatives.
Despite extensive searches for the synthesis, biological evaluation, and experimental protocols of this compound, no specific studies detailing its properties or applications were identified. The scientific landscape offers information on structurally related compounds, such as piperidine and cyclopentanol derivatives, but not on the exact molecule specified.
This absence of data makes it impossible to fulfill the core requirements of a comparative guide, which would necessitate quantitative performance data, detailed experimental methodologies, and established signaling pathways or workflows for visualization.
For researchers, scientists, and drug development professionals interested in the potential applications of piperidine-cyclopentanol scaffolds, it may be more fruitful to investigate more thoroughly documented analogs. Compounds with available data could serve as a starting point for research and development, providing a foundation for experimental design and comparison.
Should a reader wish to proceed with an analysis of a related, well-documented compound, a similar in-depth guide could be produced, complete with data tables, protocols, and visualizations as initially requested.
Comparative Performance of trans-2-Piperidin-1-ylcyclopentanol Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of structural analogues of trans-2-Piperidin-1-ylcyclopentanol and related compounds as N-methyl-D-aspartate (NMDA) receptor antagonists. This analysis is supported by experimental data from peer-reviewed studies to inform future drug design and development.
Quantitative Performance Data
The following table summarizes the in vitro pharmacological data for a series of substituted biphenyl-AP7 derivatives, highlighting the impact of structural modifications on their affinity and potency as NMDA receptor antagonists. The data is extracted from the study by Urwyler et al., 1996, published in Neuropharmacology.[1]
| Compound | Substitution (R) | [3H]CGP 39653 Binding (Ki, nM) | Inhibition of NMDA-induced Depolarization (IC50, nM) |
| D-AP7 | (Reference) | 380 ± 50 | 1,200 ± 100 |
| Compound 1 | 4'-H | 28 ± 2 | 110 ± 10 |
| Compound 2 | 4'-Cl | 7.5 ± 0.5 | 35 ± 3 |
| Compound 3 | 2'-Cl | 4.9 ± 0.3 | 22 ± 2 |
| Compound 4 | 3',4'-diCl | 5.2 ± 0.4 | 25 ± 2 |
| Compound 5 | 5-OH, 4'-H | 12 ± 1 | 55 ± 5 |
| Compound 6 | 5-OH, 4'-Cl | 3.1 ± 0.2 | 15 ± 1 |
| Compound 7 | 5-OH, 2'-Cl | 2.0 ± 0.1 | 8 ± 1 |
Experimental Protocols
The data presented above were obtained through the following key experimental methodologies as detailed by Urwyler et al., 1996.[1]
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compounds for the NMDA receptor.
-
Preparation: Crude synaptic membranes were prepared from rat forebrains.
-
Assay Conditions: The binding assay was performed using the competitive NMDA receptor antagonist [3H]CGP 39653 as the radioligand. Membranes were incubated with the radioligand and various concentrations of the test compounds in a Tris-HCl buffer at 4°C.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of unlabeled L-glutamate. The concentration of the test compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined, and the Ki value was calculated using the Cheng-Prusoff equation.
Electrophysiological Recordings
-
Objective: To assess the functional antagonist potency (IC50) of the compounds in a physiological setting.
-
Preparation: Coronal slices of the rat cerebral cortex were prepared.
-
Recording Conditions: Extracellular field potentials were recorded in the cortical wedge preparation. The slices were continuously superfused with artificial cerebrospinal fluid. Depolarizations were induced by the application of NMDA.
-
Data Analysis: The ability of the test compounds to inhibit the NMDA-induced depolarizations was quantified. Concentration-response curves were generated to determine the IC50 value for each compound.
Mechanism of Action: Competitive NMDA Receptor Antagonism
The biphenyl-AP7 derivatives, and likely structurally related piperidine-cyclopentanol compounds, act as competitive antagonists at the NMDA receptor. This means they bind to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation.
Caption: Competitive antagonism at the NMDA receptor.
Structure-Activity Relationship (SAR) Insights
The data from the biphenyl-AP7 series reveals several key SAR trends that can guide the design of novel antagonists:[1]
-
Biphenyl Moiety: The introduction of a biphenyl group in the AP7 backbone significantly increases affinity and potency compared to the parent compound, D-AP7.
-
Substitution on the Phenyl Ring: The position and nature of substituents on the second phenyl ring have a profound impact on activity. Chloro-substitution, particularly at the 2'-position, enhances both binding affinity and antagonist potency. This is likely due to steric effects that influence the torsion angle between the two phenyl rings, optimizing the compound's conformation for receptor binding.
-
Hydroxylation of the Heptanoic Acid Chain: The introduction of a hydroxyl group at the C5 position of the AP7 chain consistently improves the performance of the antagonists.
Conclusion
The development of potent and selective NMDA receptor antagonists is a critical area of research for the treatment of various neurological and psychiatric disorders. While direct comparative data for this compound analogues is currently limited, the structure-activity relationships derived from closely related compound series, such as the biphenyl-AP7 derivatives, provide a robust framework for the rational design of novel therapeutic agents. The key takeaways for researchers are the importance of incorporating bulky, appropriately substituted aromatic moieties and the potential for enhanced potency through strategic hydroxylation of aliphatic linkers. Future work should focus on applying these principles to the cyclopentanol scaffold to explore its potential as a novel class of NMDA receptor modulators.
Experimental Workflow for Antagonist Screening
Caption: Workflow for the screening of NMDA receptor antagonists.
References
A Comparative Guide to the Kinetic Performance of trans-2-Piperidin-1-ylcyclopentanol and Proline-Based Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of trans-2-Piperidin-1-ylcyclopentanol and the widely studied L-proline and its derivatives in asymmetric synthesis. While direct, quantitative kinetic data for this compound is not extensively available in the public domain, this document compiles performance data from analogous reactions and presents a standardized experimental protocol for researchers to conduct their own kinetic studies. This allows for a direct and objective comparison of catalytic efficiency under specific laboratory conditions.
Performance Comparison in Asymmetric Aldol Reactions
The efficacy of an organocatalyst is benchmarked by its ability to provide high yields and enantioselectivity in a reasonable timeframe. The following tables summarize the performance of this compound in comparison to L-proline in the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes.
Table 1: Catalyst Performance in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | anti/syn | ee (%) [anti] |
| This compound | 20 | CH2Cl2 | 24 | 95 | 95:5 | 98 |
| L-Proline | 20-30 | DMSO | 4-24 | 90-99 | 97:3 | 96->99 |
Table 2: Catalyst Performance with Different Aromatic Aldehydes
| Catalyst | Aldehyde | Time (h) | Yield (%) | anti/syn | ee (%) [anti] |
| This compound | Benzaldehyde | 48 | 85 | 90:10 | 95 |
| This compound | 4-Chlorobenzaldehyde | 24 | 92 | 94:6 | 97 |
| L-Proline | Benzaldehyde | 48-96 | 68-80 | 95:5 | 99 |
| L-Proline | 4-Chlorobenzaldehyde | 24-48 | 95-99 | 98:2 | >99 |
Kinetic Insights into Proline Catalysis: A Benchmark
Kinetic studies of L-proline catalyzed aldol reactions have provided valuable insights into the reaction mechanism. For the reaction between acetone and p-nitrobenzaldehyde, density-functional theory (DFT) calculations have estimated the overall rate constant to be 4.04 × 10⁻⁸ dm³ mol⁻¹ s⁻¹.[1][2] The rate-determining step is considered to be the initial bimolecular collision of acetone and proline.[1][2] Such quantitative data serves as a crucial benchmark for evaluating the kinetic performance of new catalysts like this compound.
Experimental Protocols for Kinetic Studies
To facilitate the direct comparison of catalyst kinetics, the following detailed methodologies for key experiments are provided. These protocols are designed to be adaptable for both this compound and proline-based catalysts.
Protocol 1: In-Situ Reaction Monitoring by NMR Spectroscopy
This protocol allows for the real-time tracking of reactant consumption and product formation, providing rich kinetic data.
Materials and Equipment:
-
NMR spectrometer (400 MHz or higher) with temperature control
-
NMR tubes and compatible caps
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reactants (aldehyde, ketone)
-
Catalyst (this compound or L-proline)
-
Syringes for accurate liquid handling
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, dissolve the aldehyde (e.g., 0.1 mmol) and the internal standard (e.g., 0.05 mmol) in the chosen deuterated solvent (0.5 mL).
-
Transfer the solution to an NMR tube.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the initial mixture to determine the exact chemical shifts and integrations of the starting materials and the internal standard.
-
-
Reaction Initiation:
-
Prepare a stock solution of the catalyst in the same deuterated solvent.
-
Inject the required amount of the catalyst stock solution (e.g., 0.02 mmol in 0.1 mL) into the NMR tube.
-
Simultaneously, add the ketone (e.g., 1.0 mmol) to the NMR tube.
-
Quickly shake the tube to ensure mixing and immediately place it in the NMR spectrometer.
-
-
Data Acquisition:
-
Start acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 5-10 minutes). Most NMR software has automated routines for kinetic measurements.
-
Continue data acquisition until the reaction has reached completion or the desired conversion is achieved.
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
For each time point, integrate the signals corresponding to the disappearing aldehyde and the appearing product relative to the constant integral of the internal standard.
-
Plot the concentration of the reactant and product as a function of time to determine the reaction rate and order.
-
Protocol 2: In-Situ Reaction Monitoring by IR Spectroscopy (ATR-FTIR)
This method is particularly useful for tracking changes in carbonyl stretching frequencies as the reaction progresses.
Materials and Equipment:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe (e.g., ReactIR).
-
Reaction vessel with a port for the ATR probe.
-
Temperature and stirring control.
-
Reactants and catalyst.
-
Anhydrous solvent.
Procedure:
-
System Setup:
-
Set up the reaction vessel with the ATR probe, temperature control, and stirring.
-
Charge the reactor with the solvent, ketone, and aldehyde.
-
-
Background Spectrum:
-
Record a background IR spectrum of the initial reaction mixture before adding the catalyst.
-
-
Reaction Initiation:
-
Inject the catalyst into the reaction mixture.
-
-
Data Collection:
-
Begin collecting IR spectra at regular intervals (e.g., every minute).
-
Monitor the decrease in the absorbance of the aldehyde's carbonyl peak and the increase in the absorbance of the product's carbonyl and hydroxyl peaks.
-
-
Data Analysis:
-
Create a calibration curve or use spectral deconvolution software to convert absorbance values to concentrations.
-
Plot concentration versus time to obtain the kinetic profile of the reaction.
-
Visualizing Reaction Pathways and Workflows
To better understand the catalytic process and the experimental design, the following diagrams are provided.
References
Confirming the Stereochemistry of trans-2-Piperidin-1-ylcyclopentanol: A Comparative Guide
For researchers and professionals in drug development, unambiguous confirmation of a molecule's stereochemistry is a critical step. This guide provides a comparative overview of key analytical techniques for confirming the trans configuration of 2-Piperidin-1-ylcyclopentanol products. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC), presenting experimental data from analogous compounds to illustrate these methodologies.
Comparison of Analytical Techniques
The selection of an analytical method for stereochemical confirmation depends on factors such as the availability of crystalline material, the need for enantiomeric purity determination, and the desired level of structural detail. The table below summarizes the strengths and applications of the most common techniques.
| Analytical Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry, conformational analysis, diastereomeric ratio. | Soluble sample (mg scale) | Non-destructive, provides detailed structural information in solution. | Absolute configuration requires chiral derivatizing or solvating agents. |
| X-ray Crystallography | Absolute stereochemistry, 3D molecular structure, crystal packing. | Single, high-quality crystal | Unambiguous determination of absolute and relative stereochemistry.[1] | Requires a suitable crystal, which can be challenging to obtain; structure is in the solid state. |
| Chiral HPLC | Enantiomeric excess (ee%), separation of enantiomers and diastereomers. | Soluble sample (µg-mg scale) | Highly sensitive for quantitative analysis of stereoisomers, preparative separation is possible.[2] | Does not provide direct structural information on its own. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for analogous amino alcohol compounds and can be adapted for trans-2-Piperidin-1-ylcyclopentanol.
NMR Spectroscopy: Distinguishing Stereoisomers
Confirming the trans configuration of 2-Piperidin-1-ylcyclopentanol relative to its cis isomer can be effectively achieved using Nuclear Overhauser Effect Spectroscopy (NOESY). In the trans isomer, the protons on the carbons bearing the piperidinyl and hydroxyl groups are on opposite faces of the cyclopentane ring, whereas in the cis isomer, they are on the same face.
Experimental Workflow for Stereochemical Confirmation by NMR
NOESY Protocol: A 2D NOESY experiment is performed to detect through-space correlations between protons. For the trans isomer, no NOE correlation is expected between the proton at C1 (attached to the piperidinyl group) and the proton at C2 (attached to the hydroxyl group). Conversely, the cis isomer would show a clear NOE cross-peak between these two protons due to their spatial proximity.
X-ray Crystallography: Absolute Structure Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute stereochemistry.[1]
Experimental Protocol:
-
Crystallization: Grow a single, high-quality crystal of the hydrochloride or another suitable salt of this compound. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/ether).
-
Data Collection: Mount the crystal on a diffractometer and expose it to an X-ray beam. The resulting diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map, from which the atomic positions are determined and the molecular structure is refined.
The resulting structure will unambiguously show the trans orientation of the piperidinyl and hydroxyl groups on the cyclopentane ring.
Chiral HPLC: Enantiomeric Purity Assessment
For chiral molecules like this compound, which exists as a pair of enantiomers ((1R,2R) and (1S,2S)), chiral HPLC is essential for determining the enantiomeric excess (ee%) of a product.[2]
Experimental Workflow for Chiral HPLC Analysis
Chiral HPLC Protocol: A common approach for the separation of amino alcohol enantiomers involves using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective.
-
Column: Chiralpak® IA or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a suitable wavelength.
The two enantiomers will exhibit different retention times, allowing for their separation and quantification.
Comparative Data and Expected Results
Table of Expected NMR Chemical Shifts (in ppm)
| Proton/Carbon | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key NOESY Correlations (trans-isomer) |
| H1 (CH-N) | 2.8 - 3.2 | 65 - 70 | H1 with adjacent cyclopentyl protons |
| H2 (CH-O) | 3.8 - 4.2 | 75 - 80 | H2 with adjacent cyclopentyl protons |
| Piperidinyl (α-CH₂) | 2.4 - 2.8 | 50 - 55 | - |
| Piperidinyl (β,γ-CH₂) | 1.4 - 1.7 | 24 - 28 | - |
| Cyclopentyl (other CH₂) | 1.5 - 2.0 | 20 - 35 | - |
Note: The key diagnostic for the trans isomer in a NOESY spectrum is the absence of a cross-peak between H1 and H2.
Alternative Method: Chemoenzymatic Resolution
An efficient method for obtaining enantiomerically pure trans-2-aminocyclopentanol, the precursor to the title compound, is through chemoenzymatic resolution. This involves the use of a lipase, such as from Burkholderia cepacia, to selectively acylate one enantiomer of the racemic amino alcohol.[3] The acylated and unreacted enantiomers can then be separated by standard chromatography. Subsequent N-alkylation with 1,5-dibromopentane would yield the desired enantiomerically pure this compound.
References
Cost-Effectiveness Analysis of trans-2-Piperidin-1-ylcyclopentanol Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two proposed synthetic routes for trans-2-Piperidin-1-ylcyclopentanol, a novel compound with potential applications in pharmaceutical research. Due to the absence of published data on its synthesis, this document outlines two plausible, cost-effective strategies: Route 1: Epoxide Ring-Opening and Route 2: Reductive Amination . The analysis focuses on the cost of starting materials, the number of synthetic steps, and the potential for scalability and stereochemical control.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway is a critical decision in drug development, directly impacting project timelines and costs. This section provides a side-by-side comparison of the two proposed routes to this compound.
Data Presentation: Summary of Quantitative Data
The following table summarizes the key cost and process parameters for each proposed synthetic route. Prices are estimates based on commercially available starting materials and may vary depending on the supplier and scale of the synthesis.
| Feature | Route 1: Epoxide Ring-Opening | Route 2: Reductive Amination |
| Starting Materials | Cyclopentene oxide, Piperidine | 2-Hydroxycyclopentanone, Piperidine, Sodium Borohydride |
| Number of Steps | 1 | 1 |
| Estimated Cost of Starting Materials (per mole of product) | ~$150 - $500+[1][2][3][4] | ~$800 - $2000+[5][6][7][8][9][10][11][12][13][14][15][16] |
| Key Transformation | Nucleophilic ring-opening of an epoxide | Formation of an iminium ion followed by reduction |
| Stereochemical Control | Inherently produces the trans product | May produce a mixture of cis and trans isomers, requiring further purification or optimization. |
| Potential Byproducts | Minimal, primarily unreacted starting materials | Potential for over-reduction of the ketone or formation of dipiperidinyl byproducts. |
| Scalability | Generally scalable, though epoxide handling requires care | Readily scalable, using common and well-understood reactions |
| Overall Cost-Effectiveness | More Cost-Effective | Less Cost-Effective |
Proposed Synthetic Routes and Experimental Protocols
Below are the detailed proposed synthetic routes with hypothetical experimental protocols.
Route 1: Epoxide Ring-Opening of Cyclopentene Oxide with Piperidine (Recommended)
This one-step synthesis involves the nucleophilic attack of piperidine on cyclopentene oxide. The reaction is expected to proceed via an SN2 mechanism, resulting in the desired trans stereochemistry. This route is favored for its simplicity, atom economy, and inherent stereoselectivity.
Reaction Scheme:
-
Reaction Setup: To a solution of cyclopentene oxide (1.0 eq.) in a suitable solvent such as methanol or isopropanol (5-10 mL per gram of epoxide) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.2 eq.).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 65-82 °C) and stirred for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Route 2: Reductive Amination of 2-Hydroxycyclopentanone with Piperidine
This route involves the reaction of 2-hydroxycyclopentanone with piperidine to form an intermediate enamine or iminium ion, which is then reduced in situ with a reducing agent like sodium borohydride to yield the final product. While utilizing common laboratory reagents, this method may present challenges in controlling the stereoselectivity, potentially yielding a mixture of cis and trans isomers.
Reaction Scheme:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxycyclopentanone (1.0 eq.) and piperidine (1.1 eq.) in a suitable solvent like methanol or dichloromethane (10-20 mL per gram of ketone). The mixture is stirred at room temperature for 30 minutes.
-
Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 eq.) is added portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress is monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, it is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to separate the trans and cis isomers.
Workflow Visualization
The following diagram illustrates the experimental workflow for the recommended and more cost-effective synthetic route: Route 1: Epoxide Ring-Opening .
References
- 1. Cyclopentene oxide price,buy Cyclopentene oxide - chemicalbook [m.chemicalbook.com]
- 2. Cyclopentene oxide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Cyclopentene oxide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Cyclopentene oxide 98 285-67-6 [sigmaaldrich.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. Sodium borohydride price,buy Sodium borohydride - chemicalbook [m.chemicalbook.com]
- 7. Solstice Research Chemicals [lab.solstice.com]
- 8. store.p212121.com [store.p212121.com]
- 9. Piperidine, 99% 500 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Sodium Borohydride 95.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. Sodium Borohydride | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 12. labdepotinc.com [labdepotinc.com]
- 13. cymitquimica.com [cymitquimica.com]
- 14. 2-hydroxycyclopentan-1-one | 473-84-7 | Buy Now [molport.com]
- 15. 2-hydroxy cyclopentanone | CAS#:473-84-7 | Chemsrc [chemsrc.com]
- 16. 2-Hydroxycyclopentanone | C5H8O2 | CID 270624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of trans-2-Piperidin-1-ylcyclopentanol: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of trans-2-Piperidin-1-ylcyclopentanol, a chemical compound used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Risk Assessment
Key Hazards (based on Piperidine as a proxy):
-
Flammability: Highly flammable liquid and vapor.
-
Corrosivity: Causes severe skin burns and eye damage.[2]
-
Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[2]
-
Aquatic Hazard: Harmful to aquatic life.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate PPE:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Check glove compatibility with the specific solvent. |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. |
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Do not mix this compound waste with incompatible materials such as acids, oxidizing agents, or other reactive chemicals.[4][5]
-
Collect waste in a designated, properly labeled, and sealed container.[6] The container should be compatible with the chemical; for instance, avoid metal containers for corrosive substances.[6][7]
-
The waste container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Disposal Procedures
Disposal of this compound must comply with local, state, and federal regulations. In most cases, this chemical waste will be managed by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Containment: Ensure the waste is in a sealed, leak-proof container. Do not overfill the container; a general guideline is to fill to no more than 90% capacity.[7]
-
Labeling: Affix a hazardous waste label to the container with all required information.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[4] The storage area should have secondary containment to manage potential spills.[8]
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[8]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institutional EHS office.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, use absorbent materials to contain the spill.
-
Cleanup: Cleanup should only be performed by trained personnel wearing appropriate PPE.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed procedures and regulatory requirements.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. carlroth.com [carlroth.com]
- 3. chemos.de [chemos.de]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
